Quinolinate(2-)
Descripción
Historical Perspectives in Biochemical Discovery of Pyridine (B92270) Dicarboxylic Acids
The study of pyridine dicarboxylic acids, a class of organic compounds that includes quinolinic acid, has a history rooted in early organic chemistry. wikipedia.org One of the initial reported syntheses of quinolinic acid was by Zdenko Hans Skraup, who discovered that methyl-substituted quinolines could be oxidized to form quinolinic acid. wikipedia.org Various chemical oxidation methods have since been developed using agents like potassium permanganate, ozone, and hydrogen peroxide. wikipedia.orggoogle.com
The biochemical significance of quinolinic acid began to unfold in the mid-20th century. In 1949, L. Henderson was among the first to describe the compound in a biological context. wikipedia.org Subsequent research established quinolinic acid as a product of the metabolism of the essential amino acid L-tryptophan. wikipedia.orgaacrjournals.orgwikipedia.org A pivotal moment in its research trajectory occurred in 1981 when Stone and Perkins demonstrated that quinolinic acid could activate N-methyl-D-aspartate (NMDA) receptors, highlighting its potential neuroactive properties. wikipedia.orgnih.gov This discovery spurred further investigation into its physiological roles.
The Centrality of Quinolinate(2-) within the L-Tryptophan Kynurenine (B1673888) Metabolic Pathway
Quinolinate(2-) is a crucial intermediate metabolite in the kynurenine pathway, which is the primary route for L-tryptophan catabolism in mammals, accounting for the breakdown of over 95% of dietary tryptophan not utilized for protein synthesis. wikipedia.orgnih.govacs.org This pathway was first identified in 1853 through the analysis of excretory products in animals fed tryptophan. nih.govtandfonline.com Originally, the pathway's importance was attributed to its role in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme for numerous cellular reactions, including energy metabolism and DNA repair. nih.govtandfonline.comontosight.ai
The kynurenine pathway involves a series of enzymatic steps:
The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which convert tryptophan to N-formyl-l-kynurenine. acs.orgtandfonline.com
N-formyl-l-kynurenine is then deformylated to produce L-kynurenine. acs.org
L-kynurenine is a key branch point and can be metabolized through several subsequent steps, eventually leading to the formation of 3-hydroxyanthranilic acid.
3-hydroxyanthranilic acid is oxidized to form 2-amino-3-carboxymuconate semialdehyde.
This intermediate can spontaneously cyclize or be enzymatically converted to quinolinic acid. frontiersin.org
Finally, the enzyme quinolinate phosphoribosyltransferase (QPRT) catalyzes the conversion of quinolinate and 5-phosphoribosyl-1-pyrophosphate into nicotinic acid mononucleotide, a direct precursor to NAD+. ontosight.aifrontiersin.orgnih.gov
The regulation of this pathway is complex. For quinolinate to accumulate, the activities of enzymes downstream, such as QPRT, and the enzyme that diverts the pathway toward complete oxidation, aminocarboxymuconate semialdehyde decarboxylase (ACMSD), must be limited. nih.gov
Distinct Biosynthetic Routes of Quinolinate(2-) Across Biological Domains
The synthesis of quinolinate, the universal precursor for the pyridine ring of NAD+, occurs via two distinct pathways depending on the biological domain. researchgate.netnih.gov
Eukaryotic and some Bacterial "Tryptophan-to-Quinolinate" Pathway: In most eukaryotes, quinolinate is synthesized from the degradation of L-tryptophan through the kynurenine pathway, as described in the previous section. nih.gov This is a multi-step enzymatic process. nih.gov For a long time, this pathway was considered unique to eukaryotes. However, comparative genome analysis has revealed that all five genes required for this pathway are also present in several bacterial species, suggesting its acquisition through lateral gene transfer. frontiersin.orgresearchgate.netnih.gov
Prokaryotic "Aspartate-to-Quinolinate" Pathway: Most prokaryotes utilize a more direct, two-enzyme pathway starting from L-aspartate and dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.govresearchgate.net
L-aspartate oxidase (NadB) oxidizes L-aspartate to form the unstable intermediate, iminoaspartate (B1260514). nih.gov
Quinolinate synthase (NadA) then catalyzes the condensation of iminoaspartate with DHAP to produce quinolinate. nih.gov
This fundamental difference in biosynthesis highlights the evolutionary divergence in NAD+ production across the domains of life.
Table 1: Comparison of Quinolinate Biosynthesis Pathways
| Feature | Eukaryotic / Kynurenine Pathway | Prokaryotic / Aspartate Pathway |
| Starting Precursor | L-Tryptophan | L-Aspartate & Dihydroxyacetone Phosphate |
| Number of Enzymes | Multiple (e.g., TDO/IDO, KMO, 3-HAO) | Two (L-aspartate oxidase, Quinolinate synthase) |
| Primary Domain | Eukaryotes (and some bacteria) | Most Prokaryotes |
Overview of Contemporary Academic Research Trajectories on Quinolinate(2-)
Current research on quinolinate(2-) is multifaceted, extending beyond its classical role as an NAD+ precursor. Key areas of investigation include:
Neuroinflammation and Neurological Disorders: A significant body of research focuses on the role of quinolinate in the context of neuroinflammation. frontiersin.orgnih.gov In the brain, quinolinate is primarily produced by activated microglia and macrophages. wikipedia.orgmdpi.com Its ability to act as a potent NMDA receptor agonist means that at elevated concentrations, it can contribute to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.govtandfonline.commdpi.com Consequently, the kynurenine pathway and quinolinate metabolism are being actively studied in relation to conditions like Alzheimer's disease, Huntington's disease, and multiple sclerosis. nih.govmdpi.comenamine.net
Immunology and Immune Modulation: The kynurenine pathway is now recognized as a critical regulator of immune responses. frontiersin.org The enzyme IDO, which initiates the pathway, is induced by inflammatory signals like interferon-gamma. acs.org This leads to increased tryptophan catabolism and the production of kynurenine pathway metabolites, including quinolinate. frontiersin.org Research is exploring how quinolinate and other metabolites modulate immune cell function, particularly T-cell responsiveness. frontiersin.org Recent studies have identified quinolinate as a metabolic checkpoint in glioblastoma, where it promotes an immune-tolerant microenvironment by acting on macrophages. nih.gov
Metabolic Regulation and Cancer: The role of NAD+ in cellular integrity and stress resistance is crucial for cancer cells. aacrjournals.org Research is investigating how the quinolinate-dependent NAD+ synthesis pathway contributes to the resistance of tumors, such as gliomas, to therapies like irradiation and chemotherapy that induce oxidative stress. aacrjournals.org Targeting enzymes in the kynurenine pathway is being explored as a strategy to sensitize cancer cells to treatment. acs.orgacs.org
Metabolomics and Biomarker Discovery: Advanced analytical techniques have enabled the use of metabolomics to study the association of kynurenine pathway metabolites with various conditions. For example, studies have linked serum levels of quinolinate to HIV infection status and the progression of carotid intima-media thickness in HIV-infected individuals. oup.com This line of research aims to identify novel biomarkers for disease diagnosis and prognosis.
Structure
3D Structure
Propiedades
Fórmula molecular |
C7H3NO4-2 |
|---|---|
Peso molecular |
165.1 g/mol |
Nombre IUPAC |
pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |
Clave InChI |
GJAWHXHKYYXBSV-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Biosynthesis and Enzymatic Pathways of Quinolinate 2
Eukaryotic De Novo Biosynthesis of Quinolinate(2-) from L-Tryptophan
The conversion of L-tryptophan to quinolinate is a fundamental metabolic route. tandfonline.com This pathway is not only responsible for NAD+ production but also generates several neuroactive intermediates. cpn.or.kr
Initial Oxidative Cleavage of Tryptophan: Role of Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenases (IDO-1, IDO-2)
The first and rate-limiting step of the kynurenine (B1673888) pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. frontiersin.orgmdpi.com This reaction is catalyzed by two distinct heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which has two isoforms, IDO-1 and IDO-2. frontiersin.orgfrontiersin.org
TDO is predominantly found in the liver and is highly specific for L-tryptophan. frontiersin.orgacs.org In contrast, IDO is more widely distributed in extrahepatic tissues, including the brain and immune cells, and can act on other indoleamines besides tryptophan. mdpi.comfrontiersin.orgresearchgate.net The expression and activity of these enzymes are critical in regulating the flux of tryptophan down the kynurenine pathway. frontiersin.org For instance, IDO activity is significantly induced by pro-inflammatory stimuli, linking the immune response to quinolinate production. frontiersin.orgnih.gov
| Enzyme | Primary Location | Substrate Specificity | Inducibility |
| Tryptophan 2,3-Dioxygenase (TDO) | Liver | High for L-tryptophan acs.org | Induced by corticosteroids portlandpress.com |
| Indoleamine 2,3-Dioxygenase (IDO-1, IDO-2) | Extrahepatic tissues (e.g., brain, immune cells) frontiersin.orgresearchgate.net | Broader, includes other indoleamines mdpi.com | Induced by pro-inflammatory cytokines (e.g., interferon-γ) frontiersin.orgportlandpress.com |
Stepwise Conversion of Kynurenine Pathway Intermediates to Quinolinate(2-)
Following the initial cleavage of tryptophan, N-formylkynurenine is converted to L-kynurenine by kynurenine formamidase. oup.com L-kynurenine serves as a critical branch-point in the pathway. wikipedia.org It can be metabolized down two different routes: one leading to the production of the neuroprotective kynurenic acid, and the other, the quinolinate branch, which is initiated by the enzyme kynurenine 3-monooxygenase (KMO). wikipedia.orgresearchgate.net
The quinolinate branch proceeds through a series of enzymatic reactions. L-kynurenine is hydroxylated to 3-hydroxykynurenine (3-HK), which is then cleaved to form 3-hydroxyanthranilic acid (3-HAA). cpn.or.kr The subsequent dioxygenation of 3-HAA yields the unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). pnas.org ACMS is at another crucial junction; it can either be enzymatically decarboxylated to a benign catabolite or spontaneously cyclize to form quinolinate. pnas.orgnih.gov
Key Enzymatic Transformations in Quinolinate(2-) Formation
The production of quinolinate is tightly regulated by several key enzymes that control the flow of metabolites through the kynurenine pathway.
Kynurenine 3-monooxygenase (KMO) is a FAD-dependent mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxy-L-kynurenine. wikipedia.orguniprot.orgnih.gov This step is pivotal as it directs kynurenine away from the production of kynurenic acid and towards the synthesis of quinolinate. wikipedia.orgfrontiersin.org KMO is predominantly expressed in microglia in the brain and its expression can be upregulated by inflammatory conditions. frontiersin.org By controlling the formation of 3-HK, KMO effectively regulates the downstream production of neurotoxic metabolites, including quinolinic acid. wikipedia.orgnih.gov
3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO) is a non-heme iron-containing cytosolic enzyme. nih.govnih.gov It catalyzes the oxidative cleavage of the aromatic ring of 3-hydroxyanthranilic acid (3-HAA) to form 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). pnas.orgnih.gov This reaction involves the incorporation of both atoms of molecular oxygen into the substrate. nih.gov The product, ACMS, is an unstable acyclic compound that serves as the immediate precursor to quinolinate. pnas.org 3-HAO is widely distributed in peripheral organs like the liver and kidney and is also present in the central nervous system. nih.gov
Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) is a crucial enzyme that determines the fate of ACMS. nih.govnih.gov It enzymatically decarboxylates ACMS, diverting it towards the formation of a benign catabolite that eventually enters the tricarboxylic acid cycle. nih.govpromega.defrontiersin.org By doing so, ACMSD limits the amount of ACMS available for spontaneous, non-enzymatic cyclization into quinolinic acid. nih.govpromega.de Therefore, the activity of ACMSD is a key regulatory point in controlling the production of quinolinate. nih.govmdpi.com This enzyme is primarily expressed in the kidney and liver. nih.govcloud-clone.us
| Enzyme | EC Number | Function in Quinolinate Pathway | Cofactor | Cellular Location |
| Kynurenine 3-Monooxygenase (KMO) | 1.14.13.9 wikipedia.orguniprot.org | Converts L-kynurenine to 3-hydroxy-L-kynurenine, committing the metabolite to the quinolinate branch. nih.gov | FAD wikipedia.org | Outer mitochondrial membrane nih.gov |
| 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO) | 1.13.11.6 nih.gov | Catalyzes the ring opening of 3-hydroxyanthranilate to form the direct precursor of quinolinate. pnas.orgnih.gov | Fe(II) nih.govnih.gov | Cytosol nih.gov |
| Aminocarboxymuconate Semialdehyde Decarboxylase (ACMSD) | 4.1.1.45 nih.govpromega.de | Diverts the quinolinate precursor (ACMS) to an alternative catabolic pathway, thereby regulating quinolinate levels. nih.govpromega.de | Zinc (in some species) | Cytosol cloud-clone.us |
3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO)
Metabolic Branch Points and Divergent Pathways (e.g., Picolinic Acid Synthesis)
In the eukaryotic kynurenine pathway of tryptophan degradation, a key metabolic branch point determines the fate of the intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS). This unstable compound can spontaneously cyclize to form quinolinic acid. researchgate.netresearchgate.net Alternatively, it can be enzymatically decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), leading to a pathway of complete oxidation. researchgate.netresearchgate.net Another fate for an intermediate derived from ACMS, 2-aminomuconate semialdehyde, is the enzymatic conversion to picolinic acid, an isomer of nicotinic acid. nih.govmdpi.com The activity of ACMSD is therefore a critical regulator, controlling the flux of metabolites towards either complete catabolism or NAD+ synthesis via quinolinate. researchgate.net
Prokaryotic De Novo Biosynthesis of Quinolinate(2-) from L-Aspartate
In most bacteria, quinolinate is synthesized from L-aspartate and dihydroxyacetone phosphate (B84403) (DHAP) in a two-step process. oup.comanr.fr This pathway is a key target for the development of novel antibacterial agents as it is absent in humans. anr.fr
L-Aspartate Oxidase (NadB) Catalysis
The initial and rate-limiting step in the prokaryotic pathway is the oxidation of L-aspartate to iminoaspartate (B1260514), catalyzed by the FAD-dependent enzyme L-aspartate oxidase, encoded by the nadB gene. nih.govnih.gov This enzyme can utilize either molecular oxygen or fumarate (B1241708) as an electron acceptor to reoxidize the reduced flavin, allowing it to function under both aerobic and anaerobic conditions. nih.govnih.govresearchgate.net The catalytic mechanism is similar to that of other amino acid oxidases, involving a concerted deprotonation of the α-amino group and a hydride transfer from the C2 position of L-aspartate to the FAD cofactor. nih.govnih.gov While sharing structural similarities with the succinate (B1194679) dehydrogenase/fumarate reductase family, L-aspartate oxidase has evolved to efficiently oxidize amino acids. nih.gov
Quinolinate Synthase (NadA): Mechanism, Structure, and [4Fe-4S] Cluster Involvement
The second enzyme in the prokaryotic pathway is quinolinate synthase (NadA), which catalyzes the condensation of iminoaspartate with dihydroxyacetone phosphate (DHAP) to form quinolinate. oup.comanr.frnih.gov NadA is a metalloenzyme containing a [4Fe-4S] cluster that is essential for its catalytic activity. anr.frnih.gov This iron-sulfur cluster is coordinated by three cysteine residues, with a unique non-cysteinyl-ligated iron atom believed to play a direct role in catalysis. anr.friucr.org
Structural and mechanistic studies have provided significant insights into the complex reaction catalyzed by NadA. The reaction involves the binding of the aspartate-enamine tautomer of iminoaspartate to the unique iron site of the [4Fe-4S] cluster. iucr.org This is followed by the formation of a Schiff base with DHAP, condensation, and subsequent cyclization and dehydration steps to yield quinolinate. iucr.orgesrf.fr The [4Fe-4S] cluster is thought to act as a Lewis acid during catalysis. anr.fr The activity of E. coli NadA can be regulated by the reversible formation of a disulfide bond between two cysteine residues, Cys291 and Cys294, which are not involved in ligating the iron-sulfur cluster. nih.gov
Comparative Analysis of Bacterial and Eukaryotic Quinolinate(2-) Pathways
The de novo biosynthesis of NAD+ universally proceeds from quinolinate. However, the pathways to produce quinolinate are distinct. Prokaryotes typically utilize a two-step pathway starting from L-aspartate, involving the enzymes L-aspartate oxidase (NadB) and quinolinate synthase (NadA). oup.comnih.govresearchgate.net In contrast, eukaryotes synthesize quinolinate from L-tryptophan via the more complex kynurenine pathway, a five-step process. oup.comresearchgate.netresearchgate.net While this division is generally true, genomic studies have revealed that some bacteria also possess the genes for the eukaryotic-like kynurenine pathway. oup.comnih.gov
| Feature | Prokaryotic Pathway | Eukaryotic Pathway |
| Starting Material | L-Aspartate and Dihydroxyacetone Phosphate | L-Tryptophan |
| Key Enzymes | L-Aspartate Oxidase (NadB), Quinolinate Synthase (NadA) | Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO), Kynurenine Formamidase, Kynurenine 3-monooxygenase, Kynureninase, 3-hydroxyanthranilate 3,4-dioxygenase |
| Number of Steps | 2 | 5 |
| Primary Organisms | Most Bacteria, Archaea, Plants | Eukaryotes |
Quinolinate(2-) Catabolism and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis
Once synthesized, quinolinate is converted into nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions, energy metabolism, DNA repair, and various signaling pathways. ontosight.aifrontiersin.orgnih.gov
Role of Quinolinate(2-) as a Precursor for De Novo NAD+ Formation
Quinolinate(2-), or quinolinic acid, is a critical intermediate in the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in all living cells. frontiersin.orgontosight.ainih.gov This pathway begins with the essential amino acid tryptophan. ontosight.aifrontiersin.org In mammals, the catabolism of tryptophan primarily occurs through the kynurenine pathway to generate NAD+, fulfilling cellular energy needs. cpn.or.krmdpi.com
The initial and rate-limiting step in this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). frontiersin.orgnih.govnih.gov Following a series of enzymatic steps, the intermediate 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) is formed. mdpi.comunil.ch ACMS can then spontaneously and non-enzymatically cyclize to form quinolinate. nih.govresearchgate.net
Once formed, quinolinate serves as a direct substrate for the enzyme quinolinate phosphoribosyltransferase (QPRT). frontiersin.orgnih.govmdpi.com QPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinate. ontosight.ai This reaction produces nicotinic acid mononucleotide (NAMN), pyrophosphate, and carbon dioxide. ontosight.aiebi.ac.uk NAMN is subsequently converted into NAD+, making the QPRT-catalyzed step a crucial commitment to de novo NAD+ biosynthesis. ontosight.ainih.gov The QPRT enzyme is therefore essential for maintaining cellular NAD+ levels, particularly when dietary sources of niacin (vitamin B3) are insufficient. frontiersin.orgnih.gov
Fate of Excess Quinolinate(2-) and Downstream Metabolism
The metabolic fate of quinolinate is tightly regulated at a critical branch point in the kynurenine pathway. nih.gov The intermediate 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) stands at this crossroads. unil.ch While it can spontaneously form quinolinate, it can also be enzymatically processed by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). unil.chnih.govpatsnap.com This enzyme diverts ACMS toward a different metabolic fate, ultimately leading to complete oxidation to CO2 and water, thus limiting the amount of quinolinate produced. unil.ch
During certain conditions, such as inflammation, the activity of the initial pathway enzyme, IDO, is significantly increased by pro-inflammatory cytokines. frontiersin.org This can lead to a surge in kynurenine pathway metabolites, including quinolinate. frontiersin.orgfrontiersin.org If the rate of ACMS formation surpasses the capacity of the ACMSD enzyme, a larger proportion of ACMS will spontaneously cyclize into quinolinate. nih.govunil.ch
Furthermore, the downstream enzyme QPRT, which metabolizes quinolinate, can become saturated or have its activity restricted during an immune response. cpn.or.krnih.govfrontiersin.org This bottleneck leads to the accumulation of excess quinolinate. frontiersin.org Studies have shown that intracellular quinolinate levels increase dramatically in immune cells like macrophages and microglia in response to immune stimulation. frontiersin.orgnih.gov
The fate of this stockpiled quinolinate is multifaceted. It is believed that the accumulated quinolinate can be utilized for sustained NAD+ synthesis to meet the high energy demands of an immune response, such as for DNA repair via the PARP reaction. frontiersin.orgnih.govnih.gov Alternatively, it can be directed towards oxidation to yield energy. nih.gov When in excess, quinolinate is also excreted from the body, and its elevated presence in urine has been observed in various conditions of physiological stress and chronic disease. frontiersin.orgnih.govresearchgate.net
Data Tables
Below are interactive tables summarizing key enzymes and factors influencing Quinolinate(2-) metabolism.
Table 1: Key Enzymes in Quinolinate(2-) Metabolism
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Role |
| Tryptophan 2,3-dioxygenase | TDO | L-tryptophan | N-formylkynurenine | Initiates the kynurenine pathway, leading to quinolinate formation. nih.govnih.gov |
| Indoleamine 2,3-dioxygenase | IDO | L-tryptophan | N-formylkynurenine | Initiates the kynurenine pathway; induced by inflammation. nih.govfrontiersin.org |
| Aminocarboxymuconate-semialdehyde-decarboxylase | ACMSD | 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) | α-amino-β-muconate-ε-semialdehyde | Diverts precursor away from quinolinate synthesis. unil.chnih.gov |
| Quinolinate Phosphoribosyltransferase | QPRT | Quinolinate(2-), PRPP | Nicotinic acid mononucleotide (NAMN) | Commits quinolinate to the de novo NAD+ synthesis pathway. ontosight.aifrontiersin.org |
Table 2: Selected Research Findings on Quinolinate(2-) Metabolism
| Finding | Context | Implication |
| The enzyme QPRT catalyzes the formation of nicotinic acid mononucleotide from quinolinate and PRPP. frontiersin.orgnih.gov | De novo NAD+ Synthesis | This is the key step that incorporates quinolinate into the NAD+ biosynthetic pathway. |
| ACMS is an unstable intermediate that can either spontaneously form quinolinate or be catabolized by ACMSD. unil.chnih.gov | Kynurenine Pathway Regulation | ACMSD activity determines the proportion of precursor available for quinolinate formation. |
| During an immune response, the activities of ACMSD and QPRT can be restricted. nih.gov | Inflammation | This restriction leads to the accumulation or "stockpiling" of quinolinate in immune cells. |
| Infiltrating macrophages and activated microglia possess the complete kynurenine pathway to synthesize quinolinate. frontiersin.org | Cellular Metabolism | These immune cells are primary producers of quinolinate within tissues like the brain. |
| Inhibition of ACMSD boosts de novo NAD+ synthesis from tryptophan. unil.ch | Therapeutic Research | Modulating ACMSD activity can directly control the flux towards quinolinate and NAD+ production. |
| Excess quinolinate is excreted in the urine, with levels correlating to disease severity in some conditions. frontiersin.orgnih.gov | Downstream Metabolism | Urinary quinolinate serves as a marker for high flux through the kynurenine pathway or its dysregulation. |
Molecular and Cellular Mechanisms Involving Quinolinate 2
N-Methyl-D-Aspartate Receptor (NMDAR) Agonism and Excitatory Signaling
Quinolinate(2-) is recognized as an excitotoxin that exerts many of its neurological effects through the activation of N-Methyl-D-Aspartate Receptors (NMDARs). researchgate.net NMDARs are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory; however, their overactivation can lead to excitotoxic cell death. wikipedia.orgfrontiersin.org
The NMDAR is a heterotetrameric complex typically composed of two obligatory GluN1 (or NR1) subunits and two variable GluN2 (or NR2) subunits. wikipedia.org The specific NR2 subunits incorporated (NR2A, NR2B, NR2C, or NR2D) dictate the receptor's pharmacological and biophysical properties, including agonist affinity. jneurosci.org
Quinolinate(2-) acts as an agonist at the glutamate binding site on the NMDAR. wikipedia.orgfrontiersin.org While it is considered a weak agonist compared to glutamate, with an EC50 approximately 1000-fold higher, it can still induce significant neuronal firing. frontiersin.org Research suggests a degree of selectivity in its action, with evidence pointing towards a prominent role for NR2B-containing receptors in mediating its toxic effects. wikipedia.orgresearchgate.net Studies have shown that seizure activity prompted by quinolinate involves its action on NMDARs, particularly those containing NR2B subunits. researchgate.net The distribution of antagonist-preferring and agonist-preferring NMDA receptors has been shown to parallel the distribution of NR2A and NR2B mRNA, respectively, suggesting that the subunit composition is a key determinant of ligand interaction. jneurosci.org The differential roles of NR2A and NR2B subunits are highlighted by findings that NR2A-containing receptors are primarily required for Long-Term Potentiation (LTP), while NR2B-containing receptors are necessary for Long-Term Depression (LTD). nih.gov
Activation of NMDARs by an agonist like quinolinate(2-) opens the receptor's ion channel, which is highly permeable to calcium ions (Ca2+). wikipedia.orgwikipedia.org Under normal conditions, the channel is blocked by magnesium ions (Mg2+) in a voltage-dependent manner; this block is relieved by depolarization of the neuronal membrane. wikipedia.orgwikipedia.org The resulting influx of Ca2+ into the cell acts as a critical second messenger, triggering a variety of intracellular signaling cascades. wikipedia.orgnih.gov
The excitotoxic damage provoked by quinolinate(2-) is linked to this massive Ca2+ influx. researchgate.netfrontiersin.org In both neurons and astrocytes, quinolinate(2-)-induced toxicity involves increased Ca2+ entry through NMDARs and L-type voltage-dependent Ca2+ channels (L-VDCC). nih.govfrontiersin.org In neurons, this is supplemented by Ca2+ release from intracellular stores. nih.gov This elevation in cytosolic Ca2+ activates a cascade of downstream enzymes, including various protein kinases. nih.govfrontiersin.orgresearchgate.net
| Cell Type | Receptors/Channels Involved | Downstream Kinases Activated | Key Signaling Molecules |
| Astrocytes | NMDAR, L-VDCC | PKA, CaMKII, PKC | - |
| Neurons | NMDAR, L-VDCC, mGluR1, mGluR5 | PKA, CaMKII, PKC, Cdk5 | Phospholipase C (PLC), Diacylglycerol (DAG), Inositol 1,4,5-trisphosphate (IP3) |
This table summarizes the signal transduction pathways activated by Quinolinate(2-) in different neural cell types as identified in research studies. nih.govresearchgate.net
Beyond direct receptor agonism, quinolinate(2-) modulates the broader glutamatergic system. It has been shown to enhance the release of glutamate from synapses and inhibit its reuptake from the synaptic cleft. frontiersin.org The inhibition of glutamate conversion to glutamine via the enzyme glutamine synthetase further contributes to elevated synaptic glutamate levels. frontiersin.org This leads to an over-stimulation of NMDARs, amplifying excitotoxicity. frontiersin.org
This sustained glutamatergic activity disrupts normal synaptic function. frontiersin.org The excessive Ca2+ influx and subsequent activation of signaling cascades can alter the phosphorylation state of cytoskeletal proteins, destabilizing the neuronal and astrocytic structure. nih.govfrontiersin.org The modulation of synaptic activity, driven by changes in receptor activation and neurotransmitter concentration, is a fundamental mechanism underlying both synaptic plasticity and, in pathological states, neurodegeneration. nih.govelifesciences.org
Intracellular Calcium Influx and Signal Transduction Cascades
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
In addition to its receptor-mediated effects, quinolinate(2-) can induce significant oxidative damage through a receptor-independent mechanism involving iron. researchgate.netnih.govfrontiersin.org This dual-action profile contributes to its remarkable neurotoxic potency. researchgate.net
Quinolinate(2-) has the ability to form a complex with ferrous iron (Fe2+). researchgate.netnih.gov While the autoxidation of this quinolinate-Fe(II) complex is relatively slow, it significantly enhances the production of highly reactive hydroxyl radicals (•OH) through the Fenton reaction. researchgate.netnih.gov The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H2O2) to generate the hydroxyl radical. researchgate.netresearchgate.net
Fenton Reaction: Fe2+ + H2O2 → Fe3+ + •OH + OH−
Studies using electron paramagnetic resonance (EPR) have demonstrated that in the presence of quinolinate(2-), the yield of hydroxyl radicals from the Fenton reaction is substantially increased. researchgate.netnih.gov For instance, 0.5 mM of quinolinate(2-) was found to approximately double the yield of the DMPO-OH adduct, a marker for hydroxyl radical formation. nih.gov This suggests that the quinolinate(2-)-Fe(II) complex is a more potent generator of these damaging reactive oxygen species (ROS) than unchelated iron. researchgate.netresearchgate.net
| Condition | Relative Hydroxyl Radical Production | Observation |
| Fe(II) alone | Baseline | Standard Fenton reaction. |
| Fe(II) + Quinolinate(2-) | Significantly Enhanced | The complex enhances •OH generation. researchgate.netnih.govresearchgate.net |
| Fe(II) + Quinolinate(2-) (higher conc.) | Further Increased | The effect is concentration-dependent. nih.gov |
This table illustrates the impact of Quinolinate(2-) on hydroxyl radical generation via the Fenton reaction. researchgate.netnih.govresearchgate.net
The hydroxyl radicals generated by the quinolinate(2-)-Fe(II) complex can readily attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. researchgate.netresearchgate.net This process leads to membrane damage, loss of fluidity, and the formation of cytotoxic byproducts, contributing to cell death. researchgate.netfrontiersin.org
The role of iron in this process is critical; the ability of quinolinate(2-) to induce lipid peroxidation is iron-dependent. nih.gov In the absence of iron or in the presence of a potent iron chelator like deferoxamine, quinolinate(2-) fails to stimulate lipid peroxidation. nih.gov Interestingly, this induction of lipid peroxidation can also be mediated through the activation of NMDA receptors, suggesting that both receptor-dependent and receptor-independent pathways converge to cause oxidative damage. tandfonline.comnih.gov Studies have shown that quinolinate(2-) increases the generation of lipid peroxidation products in brain microvessels, an effect that can be inhibited by an NMDA receptor antagonist. tandfonline.comnih.gov
Influence on Cellular Antioxidant Defense Systems
Quinolinate (QUIN) has been shown to negatively impact the non-enzymatic antioxidant defenses within the brain. nih.gov Specifically, in vitro studies on rat cortical supernatants have demonstrated that QUIN reduces the total radical-trapping antioxidant potential (TRAP) and total antioxidant reactivity (TAR). nih.gov Furthermore, a decrease in glutathione (B108866) (GSH) levels has been observed. nih.gov This reduction in antioxidant capacity is accompanied by an increase in lipid peroxidation, as evidenced by higher levels of thiobarbituric acid-reactive substances (TBA-RS) and chemiluminescence. nih.gov These findings suggest that QUIN induces oxidative stress by diminishing the tissue's antioxidant defenses and promoting lipid damage, likely through the generation of free radicals. nih.govmdpi.com
The neurotoxic effects of QUIN are also linked to its ability to increase the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov It can potentiate its own toxicity by fostering progressive mitochondrial dysfunction. nih.gov QUIN has been observed to enhance the production of hydroxyl radicals through its interaction with Fe2+ to form a QUIN-Fe2+ complex, which participates in the Fenton reaction and contributes to lipid peroxidation and DNA damage. nih.gov Additionally, QUIN can induce the activity of nitric oxide synthase (NOS) in astrocytes and neurons, leading to increased production of free radicals and subsequent oxidative stress. nih.govfrontiersin.org
Interestingly, while QUIN itself promotes oxidative damage, some studies indicate a potential adaptive cellular response. A delayed and persistent increase in antioxidant capacity has been noted following a QUIN insult, which may contribute to a subsequent decrease in ROS levels. nih.gov
Mitochondrial Bioenergetics and Cellular Metabolism Perturbations
Quinolinate acts as an inhibitor of key enzymes involved in cellular metabolism, including Monoamine Oxidase B (MAO-B) and Phosphoenolpyruvate Carboxykinase (PEPCK).
Monoamine Oxidase B (MAO-B): Quinolinate has been identified as a selective and reversible competitive inhibitor of MAO-B in human brain synaptosomal mitochondria. nih.gov MAO-B is an enzyme responsible for the breakdown of several neurotransmitters, including dopamine. parkinson.org The inhibition of MAO-B by quinolinate is specific, as it does not affect the activity of the MAO-A isoform. nih.gov This selective inhibition of MAO-B may be relevant to the neurotoxic properties of quinolinate. nih.gov
Phosphoenolpyruvate Carboxykinase (PEPCK): Quinolinate is a known inhibitor of PEPCK, a rate-limiting enzyme in gluconeogenesis. nih.govnih.gov The inhibition of PEPCK by quinolinate is competitive with respect to oxaloacetate (OAA). nih.gov The degree of inhibition of gluconeogenesis by quinolinate is inversely related to the cytosolic concentration of OAA. nih.gov For instance, in isolated rat hepatocytes, quinolinate inhibits gluconeogenesis from lactate (B86563) more significantly than from pyruvate (B1213749), a difference attributed to the higher cytosolic OAA levels when pyruvate is the substrate. nih.gov
| Enzyme | Type of Inhibition | Substrate/Competitor | Effect | Reference |
|---|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Competitive, Reversible | Kynuramine | Inhibits MAO-B activity, no effect on MAO-A. | nih.gov |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Competitive | Oxaloacetate (OAA) | Inhibits gluconeogenesis; inhibition is dependent on cytosolic OAA concentration. | nih.gov |
Quinolinate has been demonstrated to impair mitochondrial function by inhibiting components of the electron transport chain (ETC), leading to reduced ATP production. Intrastriatal injection of quinolinic acid in young rats resulted in a significant inhibition of complex II (succinate dehydrogenase), complex III, and the combined activity of complexes II-III. nih.govresearchgate.net This inhibition of ETC complexes contributes to a decrease in cellular respiration and ATP levels. nih.gov
Studies have shown that high concentrations of quinolinic acid compromise oxidative phosphorylation and the citric acid cycle. nih.gov The inhibition of succinate (B1194679) dehydrogenase (complex II) by quinolinate is particularly notable, with reports of up to 35% inhibition. mdpi.com This impairment of the ETC can lead to a state of energy deficit within the cell. nih.gov While some research suggests that the effects of quinolinate on cellular respiration might be secondary to the activation of NMDA receptors and subsequent free radical production, other evidence points to a direct toxic effect on mitochondrial enzymes. nih.govmdpi.com The resulting mitochondrial dysfunction is a key factor in the neurotoxicity associated with elevated quinolinate levels.
| ETC Component | Effect of Quinolinate(2-) | Consequence | Reference |
|---|---|---|---|
| Complex II (Succinate Dehydrogenase) | Inhibition (up to 35%) | Impaired cellular respiration, reduced ATP production | nih.govresearchgate.netmdpi.com |
| Complex III | Inhibition | Impaired electron transport, reduced ATP production | nih.gov |
| Complex II-III | Inhibition | Impaired electron transport, reduced ATP production | nih.gov |
Inhibition of Specific Enzymes (e.g., Monoamine Oxidase B (MAO-B), Phosphoenolpyruvate Carboxykinase)
Immune Cell Homeostasis and Macrophage Polarization
| Cell Type | Condition for Accumulation | Observed Location | Reference |
|---|---|---|---|
| Macrophages | Immune stimulation (e.g., LPS) | Spleen, Brain | nih.gov |
| Microglia | Immune stimulation (e.g., LPS) | Brain | nih.gov |
| Dendritic Cells | Immune stimulation (e.g., LPS) | Spleen | nih.gov |
Quinolinate plays a significant role in modulating macrophage polarization, particularly promoting a shift towards an M2-like phenotype. nih.gov M2 macrophages are generally associated with anti-inflammatory and immune-suppressive functions. biorxiv.org
Research has shown that polarizing macrophages in the presence of quinolinate results in an increased expression of M2 markers, such as CD206, and immune-suppressive markers like IL4Rα and Arginase 1. nih.gov This quinolinate-induced M2 polarization confers potent suppressive properties to the macrophages, inhibiting CD8+ T-cell proliferation. nih.gov Intriguingly, quinolinate can also induce an M2-like phenotype in macrophages that are being polarized under conditions that would typically promote an M1 (pro-inflammatory) phenotype. nih.govbiorxiv.org
The mechanism behind this M2 polarization involves the activation of the N-methyl-D-aspartate receptor (NMDAR) on macrophages. nih.gov This activation leads to a signaling cascade involving the phosphorylation of Foxo1 and increased expression of PPARγ, a key transcription factor for M2 macrophage polarization. nih.govbiorxiv.org This signaling axis, NMDAR/Foxo1/PPARγ, is central to the immune-modulatory effects of quinolinate on macrophages. nih.gov
| Effect of Quinolinate(2-) | Macrophage Phenotype | Key Molecular Markers Increased | Signaling Pathway | Functional Outcome | Reference |
|---|---|---|---|---|---|
| Promotes Polarization | M2-like | CD206, IL4Rα, Arginase 1 | NMDAR/Foxo1/PPARγ | Suppression of CD8+ T-cell proliferation | nih.gov |
| Induces M2-like characteristics in M1-polarized macrophages | M1 with M2 markers | CD206 | Not fully elucidated | Conferred "M2-like" molecular phenotype | nih.govbiorxiv.org |
Transcriptional Regulation by Quinolinate(2-) in Immune Cells (e.g., Foxo1/PPARγ signaling)
Quinolinate(2-), a downstream metabolite of tryptophan metabolism, has been identified as a critical regulator of immune cell function, particularly through its influence on transcriptional signaling pathways in macrophages. biorxiv.orgnih.gov Research has uncovered a mechanism where Quinolinate(2-) acts as a "metabolic checkpoint," modulating the immune environment by inducing the Forkhead box protein O1 (Foxo1)/Peroxisome proliferator-activated receptor gamma (PPARγ) signaling axis. biorxiv.orgnih.gov
In immune cells such as macrophages, the Foxo1 transcription factor typically functions as an inhibitor of PPARγ activity. biorxiv.orgnih.gov Foxo1 can achieve this by either binding directly to the PPARγ promoter to inhibit transcription or by binding to the PPARγ protein itself, which prevents PPARγ from attaching to its response element. biorxiv.orgnih.gov The inhibitory action of Foxo1 is negated when it becomes phosphorylated, a process that leads to its cytosolic localization and subsequent ubiquitination, thereby activating PPARγ. biorxiv.orgnih.govbiorxiv.org
Studies in the context of glioblastoma have shown that accumulated Quinolinate(2-) utilizes the N-methyl-D-aspartate (NMDA) receptor to trigger this cascade. biorxiv.orgnih.gov The presence of Quinolinate(2-) leads to a decrease in the expression of Foxo1, the negative regulator of PPARγ, and promotes its phosphorylation at Ser256. biorxiv.org This inactivation of Foxo1 results in increased PPARγ expression and transcriptional activity, which in turn promotes the polarization of macrophages towards a highly immune-suppressive M2-like state. nih.govbiorxiv.org This modulation of macrophage function highlights a significant role for Quinolinate(2-) in creating an immune-tolerant microenvironment. biorxiv.orgnih.gov
Table 1: Quinolinate(2-) Regulation of the Foxo1/PPARγ Signaling Pathway in Macrophages
| Component | Function/Role | Effect of Quinolinate(2-) | Outcome | Citations |
| Quinolinate(2-) | Signaling Molecule | Activates NMDA Receptors on macrophages. | Initiates the signaling cascade. | biorxiv.orgnih.gov |
| Foxo1 | Transcription Factor | Normally inhibits PPARγ activity. | Expression is diminished and it is phosphorylated at Ser256. | biorxiv.orgnih.govbiorxiv.org |
| PPARγ | Transcription Factor | Promotes M2 macrophage polarization. | Activity is increased due to the inhibition of its repressor, Foxo1. | biorxiv.orgnih.gov |
| Macrophages | Immune Cells | Undergo polarization. | Differentiate into a highly immune-suppressive M2-like phenotype. | nih.govbiorxiv.org |
Induction of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production
Quinolinate(2-) is known to stimulate the production of nitric oxide (NO), a key signaling and effector molecule in the immune and nervous systems. frontiersin.orgresearchgate.net This is achieved through the induction of nitric oxide synthase (NOS) enzymes. frontiersin.org Specifically, Quinolinate(2-) can enhance the activity of inducible nitric oxide synthase (iNOS) in glial cells like astrocytes and microglia, as well as in neurons. frontiersin.orgmdpi.com
During neuroinflammation, pro-inflammatory cytokines can trigger microglia and macrophages to produce Quinolinate(2-). frontiersin.org This Quinolinate(2-), often acting via the activation of NMDA receptors, can then enhance iNOS activity in surrounding astrocytes and neurons, leading to a surge in NO production. frontiersin.org This increased NO can contribute to oxidative stress. frontiersin.orgmdpi.com The induction of iNOS is a critical component of the immune response, but excessive production of NO can also contribute to cellular toxicity. wikipedia.org Studies using animal models have demonstrated that intrastriatal injection of Quinolinate(2-) leads to an increased immunodetection of iNOS protein. researchgate.net
Table 2: Quinolinate(2-)-Mediated Induction of iNOS and NO Production
| Cell Type | Mechanism | Outcome | Citations |
| Astrocytes | NMDA receptor activation | Enhanced iNOS activity and NO production. | frontiersin.org |
| Neurons | NMDA receptor activation | Enhanced iNOS activity and NO production. | frontiersin.org |
| Microglia / Macrophages | Activated during neuroinflammation | Produce Quinolinate(2-), which stimulates iNOS in other cells. Can also enhance their own iNOS activity. | frontiersin.org |
Gene Expression and Cellular Protein Modulation
Stimulation of Somatostatin (B550006) Gene Expression in Neuronal Cell Models
Quinolinate(2-) has been shown to selectively modulate gene expression in certain neuronal populations. Specifically, it stimulates the gene function of somatostatin in cultured cortical neurons, which are known to be rich in neurons that co-localize somatostatin, neuropeptide Y (NPY), and NADPH-diaphorase. nih.gov
In studies using cultured fetal rat cortical cells, exposure to Quinolinate(2-) resulted in a significant, dose- and time-dependent increase in both somatostatin-like immunoreactivity (SSLI) and somatostatin mRNA accumulation. nih.gov A 1.6-fold increase in SSLI and a 2.5- to 4-fold increase in SS mRNA were observed. nih.gov This effect is mediated through NMDA receptors, as it was abolished by the NMDA receptor antagonist (-)-2-amino-5-phosphonovaleric acid (APV). nih.govnih.gov Interestingly, this stimulation is highly specific; Quinolinate(2-) and NMDA were found to augment mRNA levels for somatostatin but not for NPY, another neuropeptide often co-produced in the same neurons. nih.gov This effect also displayed regional brain specificity, as it was not observed in fetal hypothalamic cell cultures. nih.gov
Table 3: Effect of Quinolinate(2-) on Somatostatin Gene Expression in Cultured Cortical Neurons
| Parameter | Observation | Fold Increase | Mediator | Citations |
| Somatostatin-like Immunoreactivity (SSLI) | Significant increase in cellular content and release. | 1.6-fold | NMDA Receptor | nih.gov |
| Somatostatin mRNA | Significant, time- and dose-dependent increase. | 2.5- to 4-fold | NMDA Receptor | nih.govnih.gov |
| Neuropeptide Y (NPY) mRNA | No significant change observed. | N/A | N/A | nih.gov |
Impact on Cytoskeletal Homeostasis and Protein Phosphorylation
A significant molecular effect of Quinolinate(2-) toxicity is the disruption of cytoskeletal homeostasis in neural cells, a process driven by the hyperphosphorylation of key structural proteins. frontiersin.orgnih.gov This damage to the cytoskeleton can impair normal cell functions like neurite outgrowth and synapse formation, ultimately leading to cell death. frontiersin.org
In striatal neurons, Quinolinate(2-) exposure leads to the hyperphosphorylation of neurofilament (NF) subunits (NFL, NFM, and NFH). nih.gov This process is dependent on the activation of NMDA and metabotropic glutamate receptors and involves the activity of protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.gov Similarly, in astrocytes, Quinolinate(2-) induces hyperphosphorylation of glial fibrillary acidic protein (GFAP) and vimentin, which is also abrogated by PKA and PKC inhibitors. nih.gov This hyperphosphorylation leads to morphological changes, including altered neurite/neuron ratios, disruption of the GFAP meshwork, and a shift to flattened cells with retracted cytoplasm. nih.govnih.gov The toxicity of Quinolinate(2-) can also lead to the phosphorylation of other structural proteins, such as tau, further contributing to cytoskeletal destabilization. frontiersin.org
Table 4: Quinolinate(2-)-Induced Cytoskeletal Disruption and Protein Phosphorylation
| Affected Protein | Cell Type | Kinases Implicated | Observed Effect | Citations |
| Neurofilaments (NFL, NFM, NFH) | Striatal Neurons | PKA, PKC | Hyperphosphorylation, altered neurite outgrowth. | nih.gov |
| Tau | Neurons | Not specified | Hyperphosphorylation, cytoskeleton destabilization. | frontiersin.org |
| GFAP, Vimentin | Striatal Astrocytes | PKA, PKC | Hyperphosphorylation, disruption of filament meshwork, altered cell morphology. | nih.gov |
| βIII-tubulin, MAP2 | Striatal Neurons | Not specified | Altered neurite/neuron ratios and outgrowth. | nih.gov |
Differential Protein Expression in Response to Quinolinate(2-) Pathway Activation
Activation of the kynurenine (B1673888) pathway, which leads to the synthesis of Quinolinate(2-), results in significant changes in protein expression across various cell types, particularly under inflammatory conditions. plos.orgspringermedizin.de The enzymes responsible for Quinolinate(2-) production are themselves subject to differential expression. In peripheral monocytes, inflammatory stimuli like interferon-gamma (IFN-γ) significantly upregulate the expression of key pathway enzymes, including indoleamine 2,3-dioxygenase (IDO-1), kynurenine 3-monooxygenase (KMO), and quinolinate phosphoribosyltransferase (QPRT). plos.orgspringermedizin.de This enzymatic upregulation correlates with increased concentrations of Quinolinate(2-). plos.org
Furthermore, downstream effects of the pathway's activation have been observed. For instance, administration of kynurenine, the precursor to Quinolinate(2-), led to significant changes in the expression of proteins in the spleen, including those involved in cytoskeletal rearrangements associated with cell motility and proteins associated with heat shock protein 90 (HSP90). nih.gov In the context of cancer, QPRT, the rate-limiting enzyme that metabolizes Quinolinate(2-) for NAD+ synthesis, has been found to be upregulated in invasive breast cancer. frontiersin.org This increased QPRT expression promotes cancer cell migration and invasion, a process linked to the phosphorylation of myosin light chain. frontiersin.org These findings illustrate that activation of the Quinolinate(2-) pathway can trigger diverse protein expression profiles that influence cell function, motility, and disease progression.
Table 5: Examples of Differential Protein Expression Following Kynurenine/Quinolinate(2-) Pathway Activation
| Stimulus/Context | Cell/Tissue Type | Upregulated/Altered Proteins | Functional Consequence | Citations |
| Interferon-gamma (IFN-γ) | Monocytes / Macrophages | IDO-1, KMO, QPRT | Increased production of Quinolinate(2-). | plos.orgspringermedizin.de |
| Kynurenine Administration | Spleen | Cytoskeletal proteins, HSP90-associated proteins | Changes related to cell motility. | nih.gov |
| Invasive Breast Cancer | Breast Cancer Cells | QPRT | Promoted cell migration and invasion via myosin light chain phosphorylation. | frontiersin.org |
Regulation of Quinolinate 2 Metabolism and Pathways
Enzymatic Control Points and Rate-Limiting Steps
The rate of quinolinate(2-) synthesis is largely determined by the activity of several key enzymes that act as bottlenecks or branch points in the kynurenine (B1673888) pathway.
Heme Allocation and Nitric Oxide (NO): Both IDO1 and TDO are heme-containing enzymes, and their catalytic activity is directly dependent on their heme content. biorxiv.org In cellular environments, these enzymes are often only 30-60% saturated with heme. biorxiv.org Nitric oxide (NO) has been shown to have a bimodal effect on their activity by modulating heme allocation. biorxiv.org A narrow range of low NO concentrations promotes the incorporation of heme into IDO1 and TDO, boosting their activity, while higher concentrations of NO become inhibitory. biorxiv.org This regulatory mechanism involves a GAPDH-heme complex and, for IDO1, the chaperone Hsp90. biorxiv.org
Signaling Pathways and Inflammatory Mediators: The expression and activity of IDO are under the control of various signaling pathways. Inflammatory molecules, particularly interferon-gamma (IFN-γ), are potent inducers of IDO expression. labcorp.comaai.org This induction is often mediated through the JAK-STAT signaling pathway. labcorp.com Other pathways, such as the PI3K-AKT-mTOR pathway, also regulate IDO expression. labcorp.com
Metabolite-Mediated Regulation: Tryptophan catabolites produced by IDO and TDO can activate the aryl hydrocarbon receptor (AhR), leading to an immunosuppressive tumor microenvironment. labcorp.com This represents a form of feedback regulation where the products of the pathway influence cellular responses.
| Regulator | Enzyme(s) Affected | Effect on Activity | Mediating Factors |
| Nitric Oxide (low conc.) | IDO1, TDO | Increase | Heme allocation, GAPDH-heme, Hsp90 biorxiv.org |
| Nitric Oxide (high conc.) | IDO1, TDO | Decrease | Heme allocation biorxiv.org |
| Interferon-gamma (IFN-γ) | IDO | Increase (Expression) | JAK-STAT pathway labcorp.comaai.org |
| PI3K-AKT-mTOR Pathway | IDO | Regulation | labcorp.com |
| Tryptophan Metabolites | IDO, TDO | Regulation (via AhR) | Aryl hydrocarbon Receptor (AhR) labcorp.com |
Quinolinate phosphoribosyltransferase (QPRT) is a pivotal enzyme that catalyzes the conversion of quinolinate(2-) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide, thereby consuming quinolinate(2-) to fuel NAD+ synthesis. frontiersin.orgnih.gov The regulation of QPRT is critical for controlling cellular quinolinate(2-) levels.
Substrate Saturation: The activity of QPRT can be limited by the concentration of its substrates. In human primary neurons, QPRT activity becomes saturated when extracellular quinolinate concentrations exceed 300-500 nM. plos.orgnih.gov This saturation means that even with high levels of quinolinate, its conversion to NAD+ can be a rate-limiting step, potentially leading to its accumulation. nih.gov
Inhibition: The activity of QPRT can be inhibited by certain molecules. Phthalic acid, for example, acts as an inhibitor and has been used experimentally to block QPRT activity, leading to decreased intracellular NAD+ levels. nih.govnih.gov
Kinetic Mechanism: Studies on the enzyme from Salmonella typhimurium reveal a predominantly ordered kinetic mechanism where the productive binding of quinolinic acid occurs before the binding of PRPP. nih.gov The enzyme can form binary complexes with either substrate, but the formation of an E-PRPP complex is a nonproductive side path. nih.gov
| Regulatory Factor | Effect on QPRT | Details |
| High Quinolinate Concentration | Saturation | Enzyme activity plateaus at QUIN concentrations >300-500 nM in neurons. plos.orgnih.gov |
| Phthalic Acid | Inhibition | Competitively inhibits QPRT activity. nih.govnih.gov |
| Substrate Binding Order | Kinetic Regulation | Productive binding requires quinolinic acid to bind before PRPP. nih.gov |
Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) represents a crucial branch point in the kynurenine pathway. mdpi.comgoogle.com It catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), diverting it towards complete oxidation via the citric acid cycle. mdpi.com If ACMS is not processed by ACMSD, it spontaneously cyclizes to form quinolinate. nih.gov Therefore, ACMSD activity is a key determinant of whether tryptophan catabolism leads to energy production or NAD+ synthesis.
Negative Regulation of Quinolinate Synthesis: ACMSD is a primary negative regulator of de novo NAD+ synthesis from tryptophan. mdpi.com By shunting ACMS away from the quinolinate-producing route, it effectively limits quinolinate accumulation. nih.govnih.govnih.gov
Inhibition: Inhibition of ACMSD enhances the production of quinolinate. mdpi.comatlasgeneticsoncology.org Phthalate esters have been shown to inhibit ACMSD, likely due to structural similarities to nicotinate. nih.govatlasgeneticsoncology.org
Expression and Splicing: The ACMSD gene can produce two isoforms via differential splicing, but only one, ACMSD1, possesses enzymatic activity. google.com The enzyme is highly expressed in the liver and kidneys. mdpi.comgoogle.com Its expression can be influenced by nutritional and hormonal signals; for instance, brain ACMSD mRNA levels are altered in response to a low protein diet or streptozocin-induced diabetes. nih.gov
| Regulatory Mechanism | Effect on Pathway | Significance |
| ACMSD Activity | Diverts ACMS from quinolinate synthesis to the TCA cycle. mdpi.com | Negatively regulates quinolinate and NAD+ production from tryptophan. mdpi.com |
| Inhibition (e.g., by Phthalates) | Increases flux of ACMS towards non-enzymatic cyclization. nih.govatlasgeneticsoncology.org | Enhances quinolinate production. atlasgeneticsoncology.org |
| Differential Gene Expression | Modulates the amount of active enzyme. nih.govgoogle.com | Allows for tissue-specific and diet-responsive control of the pathway. nih.gov |
Modulation of Quinolinate Phosphoribosyltransferase (QPRT) Saturation and Activity
Genetic and Epigenetic Regulatory Mechanisms of Quinolinate(2-) Biosynthesis
Beyond direct enzymatic control, the synthesis of quinolinate(2-) is regulated at the genetic and epigenetic levels, involving complex networks of non-coding RNAs and transcription factors that control the expression of pathway enzymes.
Non-coding RNAs have emerged as critical regulators of gene expression in various metabolic pathways, including those for secondary metabolites. tandfonline.comtandfonline.comfrontiersin.org
miRNA-eTM Regulation in Tobacco: A well-characterized example of this regulation is found in tobacco plants, where nicotine (B1678760) biosynthesis is dependent on quinolinate. tandfonline.comtandfonline.com The gene QPT2, which encodes quinolinate phosphoribosyltransferase, is targeted by a specific microRNA, nta-miRX27. tandfonline.comtandfonline.comnih.gov The function of this miRNA is, in turn, modulated by a long non-coding RNA called nta-eTMX27, which acts as an "endogenous target mimic" (eTM). tandfonline.comnih.gov
Mechanism of Action: The nta-eTMX27 lncRNA contains a sequence that mimics the miRNA binding site on the QPT2 mRNA. tandfonline.comnih.gov It acts as a decoy, sequestering nta-miRX27 and preventing it from binding to and degrading the QPT2 transcript. tandfonline.com This leads to increased QPT2 protein levels. nih.gov The expression levels of nta-miRX27 and nta-eTMX27 are themselves regulated, for example, by the practice of "topping" in tobacco cultivation, which ultimately enhances nicotine production by modulating this non-coding RNA network. nih.gov
Broader Implications: While this specific module has been detailed in tobacco, it highlights a sophisticated layer of gene regulation. LncRNAs can act as precursors for miRNAs or as sponges/decoys (eTMs) to block miRNA function, providing a mechanism for fine-tuning the expression of metabolic enzymes. nih.govfrontiersin.org
| RNA Molecule | Type | Target | Function |
| nta-miRX27 | microRNA | QPT2 mRNA tandfonline.comnih.gov | Post-transcriptional silencing/degradation of QPT2. tandfonline.com |
| nta-eTMX27 | Long Non-Coding RNA (eTM) | nta-miRX27 tandfonline.comnih.gov | Acts as a decoy to inhibit nta-miRX27 function, thus upregulating QPT2. tandfonline.comnih.gov |
The expression of genes encoding enzymes in the kynurenine pathway is tightly controlled by transcription factors, which respond to a variety of cellular and environmental signals.
Coordinated Regulation by IFN-γ: In dendritic cells, IFN-γ not only induces IDO but also enhances the transcriptional expression of all the downstream enzymes necessary to synthesize quinolinate. aai.org This suggests that these genes may respond as a coordinately regulated cluster to inflammatory stimuli. aai.org
Transcription Factors for IDO1: The induction of IDO1 by signals like infection and interferon is mediated by specific transcription factors. Bioinformatics analyses have implicated interferon-related transcription factors such as IRF1-5, IRF7-9, and STAT2 in the upregulation of the ido1 gene. researchgate.net
Transcription Factors for QPRT: The expression of QPRT is also under strict transcriptional control, which is crucial for kidney resilience against injury. biorxiv.org The transcriptional co-activator PGC1α (PPARgamma coactivator 1 alpha) and the transcription factor HNF4α (Hepatocyte nuclear factor 4 alpha) form a regulatory axis that controls QPRT expression. biorxiv.org This axis governs NAD+ levels across cellular compartments and modulates cellular ATP, highlighting the importance of transcriptional control in maintaining metabolic homeostasis. biorxiv.org
Nrf2 and Cytoprotective Genes: While not a direct regulator of the quinolinate synthesis enzymes, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) controls a battery of cytoprotective and antioxidant genes. mdpi.com Quinolinate-induced oxidative stress can activate this system, which includes enzymes like glutathione (B108866) S-transferase (GST), catalase (CAT), and superoxide (B77818) dismutase (SOD), representing a cellular defense response to quinolinate's potential toxicity. mdpi.com
MicroRNA (miRNA) and Long Non-Coding RNA (lncRNA) Mediated Control of Genes (e.g., QPT2)
Influence of Systemic and Local Immune Activation on Quinolinate(2-) Production
The synthesis of quinolinate(2-), a key metabolite of the kynurenine pathway, is profoundly influenced by the activation of the immune system. Both systemic and localized inflammatory conditions can trigger a significant upregulation in its production, primarily through the induction of the enzyme indoleamine 2,3-dioxygenase (IDO). This response is a critical component of the neuroimmune communication network, linking peripheral immune events to central nervous system metabolism.
Role of Pro-inflammatory Cytokines (e.g., Interferon-Gamma) in IDO Induction
Pro-inflammatory cytokines are the primary drivers behind the increased production of quinolinate(2-) during an immune response. aginganddisease.org Interferon-gamma (IFN-γ) is recognized as the most potent inducer of IDO, the first and rate-limiting enzyme in the kynurenine pathway. aginganddisease.orgnih.gov The activation of IDO shunts the metabolism of the essential amino acid tryptophan away from serotonin (B10506) synthesis and towards the production of kynurenine and its downstream metabolites, including quinolinate(2-). aginganddisease.orgcpn.or.kr
This induction occurs in a wide variety of cells, including immune cells like macrophages and microglia, as well as astrocytes and neurons. cpn.or.krnih.gov Several other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, also play a role in activating the kynurenine pathway. frontiersin.orgnih.gov TNF-α, in particular, can act synergistically with IFN-γ to enhance IDO expression and activity significantly. aginganddisease.org This cytokine-mediated upregulation of IDO is a central mechanism by which inflammation leads to the accumulation of quinolinate(2-). arvojournals.org While IFN-γ is a powerful inducer, IDO induction by bacterial endotoxins like lipopolysaccharide (LPS) can also occur through an IFN-γ-independent mechanism. aginganddisease.orgjst.go.jp
In some cellular contexts, the interplay between cytokines can be complex. For instance, in mouse microglia, while IFN-γ strongly induces IDO expression, the presence of other cytokines like IL-4 and IL-13 can further enhance this IFN-γ-induced expression, leading to even greater potential for quinolinate(2-) generation. nih.govresearchgate.net
Responses to Specific Immune Stimuli (e.g., Lipopolysaccharide, Pokeweed Mitogen)
Specific immune-stimulating agents robustly trigger the kynurenine pathway, leading to elevated quinolinate(2-) levels. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and Pokeweed Mitogen (PWM) are two such stimuli that have been shown to dramatically increase intracellular quinolinate(2-) concentrations in immune cells, including macrophages, microglia, and dendritic cells. frontiersin.orgresearchgate.net These agents act on immune cells through different receptor systems to induce strong IDO activity. frontiersin.org
Research in animal models has demonstrated a direct link between systemic immune challenge and central nervous system quinolinate(2-) production. For example, intraperitoneal injection of LPS or PWM in mice leads to significant increases in quinolinic acid concentrations in the cerebral cortex. jst.go.jpnih.gov One study found that 24 hours after injection, cortical quinolinate(2-) levels increased by 81% with LPS and 182% with PWM. nih.gov This demonstrates that peripheral immune activation can have a profound effect on brain biochemistry. nih.gov The major cell types that respond to these stimuli with increased quinolinate(2-) production include macrophages, dendritic cells, and B cells. frontiersin.org
Table 1: Effect of Immune Stimuli on Quinolinate(2-) Concentration in Mouse Cerebral Cortex
This table summarizes the findings from a study investigating the impact of systemic administration of Lipopolysaccharide (LPS) and Pokeweed Mitogen (PWM) on quinolinic acid (QUIN) levels in the cerebral cortex of C57BL/6NCR mice, 24 hours post-injection. nih.gov
| Immune Stimulus | Mean Increase in Cortical QUIN Concentration (%) |
|---|---|
| Lipopolysaccharide (5 µg) | 81% (± 6%) |
| Pokeweed Mitogen (500 µg) | 182% (± 15%) |
Metabolic Interplay and Shunting within the Kynurenine Pathway
The kynurenine pathway is characterized by several critical metabolic junctions that determine the fate of tryptophan catabolites. The balance between different branches of the pathway, heavily influenced by the cellular environment and inflammatory status, dictates whether the resulting metabolic profile is predominantly neuroprotective or neurotoxic.
Balance Between Quinolinate(2-) and Kynurenic Acid Production
Within the kynurenine pathway, a crucial bifurcation point determines whether kynurenine is metabolized into quinolinate(2-) or kynurenic acid. nih.gov These two metabolites possess often opposing biological activities; quinolinate(2-) is an NMDA receptor agonist with established neurotoxic properties, while kynurenic acid is an antagonist at the same and other glutamate (B1630785) receptors, generally considered to be neuroprotective. cpn.or.krfrontiersin.orgjournaltxdbu.comnih.gov
The direction of this metabolic shunting is controlled by the relative activity of two sets of enzymes:
Kynurenine 3-monooxygenase (KMO): This enzyme directs kynurenine down the path that leads to the production of 3-hydroxykynurenine and, ultimately, quinolinate(2-). cpn.or.krnih.gov
Kynurenine aminotransferases (KATs): These enzymes convert kynurenine into kynurenic acid. cpn.or.krnih.gov
Under inflammatory conditions, the pathway is often shunted towards the KMO branch, favoring the production of quinolinate(2-). cpn.or.kr Pro-inflammatory cytokines can increase KMO expression, thereby tipping the balance away from the neuroprotective kynurenic acid arm. cpn.or.kr In the brain, microglia are the primary producers of quinolinate(2-), whereas astrocytes are the main source of kynurenic acid. aginganddisease.org An overproduction of quinolinate(2-) by activated microglia can, in turn, suppress astrocytes and reduce kynurenic acid levels, further exacerbating the imbalance. aginganddisease.org
Table 2: Opposing Roles of Quinolinate(2-) and Kynurenic Acid
This table provides a simplified comparison of the key enzymes and primary neurological effects associated with the two major branches of the kynurenine pathway stemming from kynurenine.
| Metabolite | Key Enzyme in Production | Primary Neurological Effect |
|---|---|---|
| Quinolinate(2-) | Kynurenine 3-monooxygenase (KMO) | Neurotoxic (NMDA receptor agonist) cpn.or.krnih.gov |
| Kynurenic Acid | Kynurenine aminotransferases (KATs) | Neuroprotective (NMDA receptor antagonist) cpn.or.krnih.gov |
Tryptophan Availability and Overall Pathway Flux
The flux of tryptophan down this pathway is primarily determined by the concentration of free, non-albumin-bound plasma tryptophan. nih.govexlibrisgroup.com This flux is considered a more significant determinant of kynurenine metabolite formation than the induction of the initial pathway enzymes alone. nih.govexlibrisgroup.com
Advanced Methodologies in Quinolinate 2 Research
Analytical Techniques for Quinolinate(2-) Quantification and Detection
The choice of analytical technique for quinolinate is often dictated by the sample type, the required sensitivity, and the specific research question. The primary methods involve chromatography coupled with various detection systems.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and analysis of quinolinate from biological samples. scilit.com Due to its polar nature, reversed-phase or mixed-mode chromatography columns are typically used. sielc.com
The direct determination of quinolinic acid is possible using HPLC with ultraviolet (UV) absorbance detection, as the pyridine (B92270) ring structure absorbs UV light. nih.gov Detection is often performed at wavelengths between 200 and 280 nm. sielc.comresearchgate.net For instance, one method utilizes a mixed-mode Newcrom BH column with a mobile phase of water, acetonitrile, and phosphoric acid, detecting the compound at 200 nm. sielc.com Another approach uses a mobile phase of methanol (B129727) and acetate (B1210297) buffer, with detection at 220 nm or 274 nm. echemi.com
However, UV detection of quinolinic acid has notable limitations. The sensitivity is comparatively low, and the detection limit can be high, in the range of 150 ng. researchgate.netnih.gov Researchers have also reported challenges such as significant peak tailing and poor method sensitivity, which can complicate accurate quantification. echemi.com
Table 1: Examples of HPLC-UV Methods for Quinolinate(2-) Detection
| Column Type | Mobile Phase | Detection Wavelength (nm) | Reported Issues |
|---|---|---|---|
| Mixed-mode Newcrom BH | Water, Acetonitrile, Phosphoric Acid | 200 | Not specified |
| C18 | Methanol, Acetate Buffer (pH 2.8 or 4.5) | 220, 274 | Peak tailing, poor sensitivity |
| C18 | 10 mM Sodium Dihydrogen Phosphate (B84403) (pH 2.8), Methanol | 220 | High impact from endogenous compounds |
To overcome the low sensitivity of UV detection, fluorescence-based methods are employed. Since quinolinic acid is not naturally fluorescent, a chemical derivatization step is required to attach a fluorescent tag to the molecule. researchgate.netnih.gov This approach significantly enhances detection sensitivity.
One effective method involves derivatizing quinolinic acid with monodansylcadaverine in an aqueous sample, using a water-soluble carbodiimide (B86325) as an activator. researchgate.netnih.gov This pre-column derivatization requires no extraction procedure and allows for the detection of as little as 3 pmol (500 pg) of quinolinic acid. researchgate.netnih.gov This represents an approximately 300-fold increase in sensitivity compared to direct UV absorbance detection. researchgate.netnih.gov
Other fluorescence derivatization strategies have been developed:
Horseradish Peroxidase (HRP): In the presence of hydrogen peroxide, HRP can catalyze the conversion of non-fluorescent quinolinic acid into a fluorescent compound with maximum excitation and emission wavelengths at 328 nm and 377 nm, respectively. researchgate.net The detection limit for this method is reported to be 0.04 nmol/ml. researchgate.net
Hydrazine (B178648): Heating quinolinic acid with hydrazine at high temperatures (215–220°C) forms a stable fluorescent complex. cnjournals.comnih.gov This method is rapid and sensitive enough to detect quantities as low as 50 ng. nih.gov The resulting complex has fluorescence excitation and emission maxima at 285 nm and 380 nm. cnjournals.comnih.gov
Table 2: Comparison of Fluorescence Derivatization Reagents for Quinolinate(2-) Analysis
| Derivatization Reagent | Principle | Detection Limit | Excitation λ (nm) | Emission λ (nm) |
|---|---|---|---|---|
| Monodansylcadaverine | Pre-column derivatization with a fluorescent tag | 500 pg (3 pmol) | - | - |
| Horseradish Peroxidase / H₂O₂ | Enzymatic conversion to a fluorescent compound | 0.04 nmol/mL | 328 | 377 |
| Hydrazine | Formation of a fluorescent complex upon heating | 50 ng | 285 | 380 |
UV Absorbance Detection
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) offers high selectivity and sensitivity for the quantification of quinolinate, often coupled with a liquid chromatography system for initial separation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive quantification of quinolinate in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govnih.govtandfonline.com These methods are characterized by their high sensitivity and specificity, often employing stable isotope-labeled internal standards (e.g., quinolinic acid-d3) to ensure accuracy. researchgate.nettandfonline.com
A typical LC-MS/MS workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction), followed by chromatographic separation on a reversed-phase column and detection using tandem mass spectrometry. nih.govresearchgate.net In some methods, a pre-column derivatization with butanol is performed, and the resulting ester is detected in the positive electrospray ionization (ESI) mode. researchgate.net The specific mass transition monitored for this derivative is m/z 280 → m/z 78. researchgate.net LC-MS/MS methods have been developed to simultaneously measure quinolinate along with tryptophan and other key metabolites of the kynurenine (B1673888) pathway within a short run time of about 5.5 minutes. nih.govresearchgate.net These validated methods are suitable for large clinical studies. nih.govresearchgate.net
Table 3: Key Parameters of Selected LC-MS/MS Methods for Quinolinate(2-)
| Biological Matrix | Sample Preparation | Derivatization | MS Ionization Mode | Mass Transition (m/z) |
|---|---|---|---|---|
| Human Serum | Solid-phase extraction | n-Butanol | ESI+ | 280 → 78 |
| Plasma, CSF, Brain Tissue | Protein precipitation (spiked with deuterated internal standards) | None | ESI+ | Not specified |
| Human Plasma & CSF | Not specified (used stable-isotopically labeled internal standards) | None | Not specified | Not specified |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry, particularly in its imaging modality (MSI), has emerged as a powerful tool for studying the spatial distribution of quinolinate and other kynurenine pathway metabolites within tissue sections. nih.govresearchgate.net This technique allows researchers to visualize the localization of molecules in specific anatomical regions, providing valuable context to concentration measurements. nih.gov
MALDI-MSI has been used to map the accumulation of quinolinate (detected at m/z 166.0145) in the kidneys of mouse models with renal injury, revealing its distribution in both glomerular and non-glomerular regions. nih.gov Similarly, it has been applied to visualize the kynurenine-to-tryptophan ratio in tumors to monitor the activity of the IDO1 enzyme. researchgate.net While powerful for spatial analysis, high-throughput quantitative applications on conventional MALDI platforms have also been developed. One such method is Laser Desorption Ionization Mass Spectrometry (LDI-MS), which uses SBA-15 mesoporous silica (B1680970) as a surface to enable fast, high-resolution quantification of neurotoxic kynurenines, including quinolinate. researchgate.netspringernature.comnih.gov
Table 4: Applications of MALDI-ToF in Quinolinate(2-) Research
| Technique | Application | Key Findings |
|---|---|---|
| MALDI-MSI | Visualization of metabolite distribution in kidney tissue | Showed accumulation and diffuse distribution of quinolinate in injured kidneys. nih.gov |
| MALDI-MSI | Analysis of tryptophan pathway in tumors | Correlated low tryptophan with high kynurenine, quinolinic acid, and other metabolites in IDO1-high tumors. researchgate.net |
| LDI-MS | High-throughput quantification of kynurenine metabolites | Offers a fast, high-resolution method for targeted metabolomics on conventional MALDI platforms. researchgate.netnih.gov |
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for the targeted quantification of molecules, including quinolinate(2-), within complex biological mixtures. proteomics.com.auwikipedia.orgproteomics.com.au This method utilizes a triple quadrupole mass spectrometer to isolate a specific precursor ion, fragment it, and then detect a specific product ion. proteomics.com.auwikipedia.org This two-stage mass selection provides a high degree of specificity, allowing for accurate quantification even in the presence of numerous other compounds. proteomics.com.au
The process begins with the selection of the precursor ion of quinolinic acid in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. Finally, a specific fragment ion, known as the product ion, is selected in the third quadrupole (Q3) and measured by the detector. wikipedia.org The specific pairing of a precursor ion with a product ion is referred to as an "MRM transition." wikipedia.org
Researchers have developed and optimized MRM methods for the analysis of quinolinic acid and other metabolites in the kynurenine pathway. uab.edunih.gov These methods often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate the analytes before they enter the mass spectrometer. uab.edunih.gov For instance, a method using a Luna® 3 µm NH2 100 Å column has been described for analyte separation, with measurements carried out in negative ionization mode. frontiersin.org Another approach utilized capillary electrophoresis-mass spectrometry (CE-MS/MS) with a quaternary ammonium (B1175870) coated capillary, which was found to be effective for analyzing quinolinic acid in human cerebrospinal fluid. nih.gov The optimization of parameters such as fragmentor voltage and collision energy is crucial for developing a robust MRM assay.
While highly effective, the development of MRM methods can present challenges. For example, unstable mass spectrometer signals for certain analytes, including quinolinic acid, have been reported, which can hinder the demonstration of method robustness and repeatability. mdpi.com
Below is a table summarizing MRM transitions and parameters used in the analysis of quinolinic acid and related compounds in various studies.
| Analyte | Precursor Ion (Q1) [Da] | Product Ion (Q3) [Da] | Collision Energy (CE) [V] | Source |
| Quinolinic acid | - | - | - | frontiersin.org |
| dATP | 489.975 | 79.100 | -116 | frontiersin.org |
| Adenosine | 266.105 | 134.100 | - | frontiersin.org |
Note: Specific values for quinolinic acid were not provided in the excerpted text of the cited source.
Immunochemical Localization and Visualization Techniques
Quinolinate(2-) Immunohistochemistry for Cell-Specific Accumulation
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and accumulation of specific molecules, such as quinolinate(2-), within cells and tissues. nih.govfrontiersin.org This method relies on the use of antibodies that specifically bind to the target molecule, allowing for its detection. nih.govfrontiersin.org For quinolinate, both polyclonal and monoclonal antibodies have been developed and validated for use in IHC and immunofluorescence (IF). nih.goveaglebio.comimmusmol.comimmusmol.com
Specialized fixation techniques, such as those using carbodiimide, are crucial for preserving the antigenicity of quinolinate and enabling its detection with high sensitivity and specificity. nih.govfrontiersin.org These methods have been independently validated and allow for the detailed visualization of cells that synthesize and accumulate high intracellular concentrations of quinolinate. nih.govfrontiersin.org
Studies utilizing quinolinate IHC have revealed that specific cell populations, particularly those of the immune system, accumulate high levels of this compound. nih.govfrontiersin.org For example, in response to immune stimulation with lipopolysaccharide (LPS) or pokeweed mitogen (PWM), a dramatic increase in intracellular quinolinate is observed in macrophages, microglia, and dendritic cells. nih.gov In the spleen, macrophages, dendritic cells, and B cells have been identified as the major cell types showing increased quinolinate levels following an immune challenge. nih.gov
In the context of neuropathology, quinolinate immunoreactivity has been observed in macrophages within experimental rat brain tumors, but not in astrocytes. nih.gov In glioma tissue, strong accumulation of quinolinate has been detected via IHC, correlating with a malignant phenotype. aacrjournals.org Furthermore, IHC has been used to identify cells containing quinolinate phosphoribosyltransferase (QPRT), the enzyme that catabolizes quinolinate, in glial cell cultures from rat brain. nih.gov Some of these QPRT-positive cells also stained for glial fibrillary acidic protein, a marker for astrocytes. nih.gov
The general procedure for quinolinate IHC involves several key steps:
Tissue Preparation: Tissues are often cryo-sectioned. nih.govfrontiersin.org
Fixation: Enhanced carbodiimide fixation is frequently used. nih.govfrontiersin.org
Blocking: Endogenous peroxidase activity is blocked to prevent non-specific signaling. nih.govfrontiersin.org
Primary Antibody Incubation: Sections are incubated with a primary antibody against quinolinate. nih.govfrontiersin.orgimmusmol.com
Secondary Antibody & Detection: A labeled secondary antibody and a detection system, such as the avidin-biotin complex method with horseradish peroxidase (HRP) and a chromogen like DAB, are used to visualize the antibody-antigen complex. nih.govfrontiersin.orgimmusmol.com
| Antibody Type | Application | Target Tissue/Cell Type | Key Findings | Source |
| Polyclonal | IHC | Rat spleen, liver, brain | Accumulation in macrophages, dendritic cells, and B cells after immune stimulation. nih.gov | nih.gov |
| Monoclonal (4E11-G3) | IHC, IF | Human midbrain | Validated for high specificity and affinity. eaglebio.comimmusmol.com | eaglebio.comimmusmol.com |
| Polyclonal | IHC | Human Parkinsonian midbrain | Presence of quinolinic acid in glial cells. immusmol.com | immusmol.com |
| Polyclonal | IHC | Rat brain glial cultures | Identification of QPRT-positive cells. nih.gov | nih.gov |
| - | IHC | Glioma tissue | Strong accumulation correlated with malignancy. aacrjournals.org | aacrjournals.org |
Spatiotemporal Analysis of Quinolinate(2-) Distribution
Spatiotemporal analysis of quinolinate(2-) distribution involves tracking its location and concentration changes over time, particularly in response to stimuli or in disease states. Immunohistochemistry is a key tool for these analyses, providing a visual record of where and in which cells quinolinate accumulates. nih.govfrontiersin.org
Following immune stimulation, such as with lipopolysaccharide (LPS) or pokeweed mitogen (PWM), the distribution of quinolinate changes significantly. nih.govfrontiersin.org For instance, after direct injection of LPS into the rat hippocampus, quinolinate expression was very limited within the brain itself. nih.gov However, in gerbils treated systemically with PWM, quinolinate-immunoreactive cells were found in the choroid plexus, meninges, and attached to the inner surfaces of brain vasculature, but not in the brain parenchyma. nih.gov
In the periphery, immune challenges lead to a dramatic and prolonged increase in quinolinate-immunoreactive cells in organs like the spleen and liver. nih.gov In the rat spleen, after LPS injection into the brain, quinolinate levels increased significantly in the red pulp and the periarteriolar lymphoid sheaths (PALS) of the white pulp. nih.gov This upregulation was observed in macrophages, dendritic cells, and B cells, while T-cell rich areas showed less immunoreactivity. nih.gov These findings suggest that macrophages and dendritic cells are major producers of quinolinate, while T cells may be targets of its signaling. nih.gov
In the context of glioblastoma, the accumulation of quinolinate was found to be specific to the mesenchymal and classical molecular subtypes of the tumor. biorxiv.orgbiorxiv.org This was validated through immunohistochemical staining. biorxiv.orgbiorxiv.org
These studies highlight how the spatiotemporal distribution of quinolinate is dynamically regulated during immune responses and in pathological conditions, providing insights into its potential roles in cell signaling and disease processes.
Structural Biology Approaches for Quinolinate(2-)-Related Enzymes
X-ray Crystallography for Three-Dimensional Structure Elucidation (e.g., NadA)
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including enzymes involved in quinolinate(2-) metabolism. This method has been instrumental in understanding the function of quinolinate synthase (NadA), the enzyme that catalyzes the synthesis of quinolinic acid. nih.goviucr.orgosti.govrcsb.org
The crystal structure of NadA from the hyperthermophilic archaeon Pyrococcus horikoshii has been determined to a resolution of 2.0 Å. nih.govrcsb.org This revealed a unique triangular architecture composed of a three-fold repeat of a three-layer (αβα) sandwich fold. nih.govrcsb.org The active site is located at the interface of these three domains. nih.govrcsb.org
A key feature of NadA is the presence of a [4Fe-4S] cluster, which is essential for its catalytic activity. iucr.orgosti.govresearchgate.net Crystallographic studies have shown that this cluster plays a direct role in catalysis. iucr.orgosti.gov Specifically, a unique non-cysteinyl-ligated iron atom (Fea) within the cluster is involved in binding substrates and intermediates. iucr.orgacs.org
By solving the crystal structures of NadA in complex with its substrates (iminoaspartate and dihydroxyacetone phosphate), a product (quinolinate), and various analogs, researchers have gained significant insights into the enzyme's reaction mechanism. iucr.orgosti.govacs.org These studies have shown that the substrate iminoaspartate (B1260514) binds to the unique iron atom of the [4Fe-4S] cluster. acs.org The structures also suggest a model for the condensation of the two substrates and the subsequent steps leading to the formation of quinolinic acid. osti.gov The binding of the product, quinolinate, to the Fea atom involves its C7 carboxylate and N1 atoms in a bidentate fashion. iucr.org
The combination of X-ray crystallography with other techniques, such as single-crystal spectroscopy, has also been used to study other enzymes in the pathway, like 3-hydroxyanthranilate-3,4-dioxygenase (HAO), providing a step-by-step visualization of its catalytic cycle. utsa.eduberstructuralbioportal.org
| Enzyme | Organism | Resolution (Å) | Key Structural Features | PDB ID | Source |
| Quinolinate Synthase (NadA) | Pyrococcus horikoshii | 2.0 | Triangular architecture, 3-fold repeat of αβα sandwich fold, active site at domain interface. | 1WZU | nih.govrcsb.org |
| Quinolinate Synthase (NadA) | Pyrococcus horikoshii | High | [4Fe-4S] cluster, complexes with substrates, intermediates, and product. | - | iucr.orgosti.gov |
| Human Quinolinate Phosphoribosyltransferase (Hs-QPRTase) | Homo sapiens | 2.8 | Hexameric structure. | - | researchgate.net |
Protein Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Protein Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins in solution. nih.govunivr.itamazon.com While X-ray crystallography provides a static picture of a protein's structure, NMR can reveal information about its conformational flexibility and how its structure changes upon binding to other molecules. nih.gov
In the context of quinolinate(2-)-related enzymes, NMR can be used to study the binding of substrates, inhibitors, and cofactors, providing insights into the enzyme's mechanism of action. nih.gov For example, NMR can be used to identify the specific amino acid residues involved in ligand binding by monitoring changes in their chemical shifts upon addition of the ligand. nih.gov Isotopic labeling, where proteins are enriched with isotopes such as ¹³C and ¹⁵N, is often employed to simplify the NMR spectra of large proteins and facilitate resonance assignment. nih.gov
While specific NMR studies on quinolinate synthase (NadA) were not detailed in the provided search results, the principles of protein NMR are broadly applicable. Techniques like HCCH-TOCSY can provide detailed assignments of amino acid side chains, which are often at the interface of protein-ligand interactions. nih.gov NOESY experiments can identify protons that are close in space, providing distance constraints for structure calculation. univr.it
Furthermore, pulse electron paramagnetic resonance (EPR) techniques, which are often used in conjunction with NMR, have been employed to verify the binding mode of substrates and proposed intermediates to the [4Fe-4S] cluster of NadA in frozen solutions. acs.orgresearchgate.net
Although detailed conformational studies of quinolinate-related enzymes using protein NMR were not extensively covered in the search results, this methodology holds significant potential for elucidating the dynamic aspects of their function that complement the static structural information from X-ray crystallography.
Computational and Theoretical Modeling of Quinolinate(2-) Systems
Computational and theoretical modeling have become indispensable tools for investigating the complex behavior of quinolinate(2-) and its interactions within biological systems. These methodologies provide insights at an atomic level, complementing experimental findings and guiding further research.
Molecular Docking Simulations of Ligand-Enzyme and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the strength of the interaction. nih.govopenaccessjournals.com This method is crucial for understanding how quinolinate(2-) and its derivatives interact with their biological targets.
Docking studies have been employed to investigate the binding of quinoline-based molecules to various proteins. nih.govmdpi.com For instance, in silico molecular docking has been used to assess the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein. nih.gov Such simulations help identify key amino acid residues involved in the interaction, providing a detailed picture of the binding site. nih.gov The process involves generating various conformations of the ligand and scoring them based on their fit within the receptor's binding pocket. nih.govnih.gov
Furthermore, molecular docking can be part of a larger workflow that includes virtual screening to identify potential new inhibitors or therapeutic agents from large compound libraries. nih.gov The insights gained from these simulations are valuable for the rational design of new molecules with improved binding affinity and specificity.
Table 1: Key Applications of Molecular Docking in Quinolinate(2-) Research
| Application | Description | Example Study Focus |
|---|---|---|
| Binding Pose Prediction | Predicts the most likely orientation of quinolinate(2-) or its derivatives within a protein's active site. nih.gov | Determining the interaction of quinoline (B57606) derivatives with acetylcholinesterase. nih.gov |
| Binding Affinity Estimation | Calculates the strength of the interaction between the ligand and the protein, often expressed as a binding energy. nih.gov | Assessing the potential of quinoline derivatives as acetylcholinesterase inhibitors. nih.gov |
| Virtual Screening | Screens large databases of compounds to identify potential new ligands for a specific target. nih.gov | Identifying novel inhibitors for enzymes involved in the kynurenine pathway. researchgate.net |
| Interaction Analysis | Identifies key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov | Analyzing the binding of thiopyrano[2,3-b]quinoline derivatives to the CB1a protein. nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior of Quinolinate(2-) and Its Binding Partners
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. stanford.edu This technique is particularly useful for studying the conformational changes that occur upon ligand binding and for assessing the stability of ligand-protein complexes. nih.govstanford.edu
MD simulations have been used to investigate the dynamic behavior of quinoline derivatives and their binding partners. nih.gov For example, simulations can reveal how a ligand affects the flexibility of a protein and how water molecules mediate interactions in the binding site. mdpi.com By calculating parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can quantify the stability of the system and the mobility of different protein regions.
The combination of molecular docking and MD simulations is a powerful approach for studying ligand-receptor interactions. nih.gov Docking provides a starting structure for the complex, which is then subjected to MD simulations to refine the binding pose and evaluate its stability under more realistic, dynamic conditions. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity of Quinolinate(2-)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and photophysical properties of molecules like quinolinate(2-). physchemres.orgmdpi.comrsc.org These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states. physchemres.orgresearchgate.netrsc.org
Studies have utilized quantum chemical calculations to understand the electronic properties of quinolinic anhydride (B1165640) and its derivatives, interpreting their photoelectron and UV absorption spectra. rsc.org Such calculations can help to rationalize the relationship between molecular structure and electronic behavior. mdpi.com For instance, DFT calculations have been used to explore the correlation between the molecular structure of quinolinic-isoquinolinic derivatives and their electrochemical properties. mdpi.comresearchgate.net
Quantum chemical methods are also valuable for predicting the reactivity of molecules. rsc.org By calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the molecule's susceptibility to nucleophilic or electrophilic attack. physchemres.org
Table 2: Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance |
|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the molecule's ability to donate electrons. physchemres.org |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons. physchemres.orgmdpi.com |
| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to the molecule's chemical reactivity and stability. physchemres.org |
| Dipole Moment (μ) | Provides information about the overall polarity of the molecule. biolscigroup.us |
| Charge Distribution | Reveals the partial charges on each atom, indicating potential sites for electrostatic interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Correlations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are used to predict the activity of new, untested compounds and to guide the design of molecules with desired properties. biolscigroup.uswikipedia.org
The development of a QSAR model involves several steps, including the selection of a set of molecules with known activities, the calculation of molecular descriptors, and the application of statistical methods to build and validate the model. researchgate.netbiolscigroup.us Molecular descriptors can include physicochemical properties, electronic parameters, and topological indices. biolscigroup.uswikipedia.org
QSAR studies have been applied to various classes of compounds, including those with a quinoline scaffold. researchgate.net These models can help to identify the key structural features that are responsible for a particular biological activity, such as the inhibition of an enzyme or the binding to a receptor. biolscigroup.usnih.gov The predictive power of a QSAR model is assessed through rigorous validation procedures, including internal and external validation. biolscigroup.us
In Vitro and In Vivo Experimental Model Systems
Experimental models are essential for studying the biological effects of quinolinate(2-) and for validating the findings from computational studies. These models range from simple cell cultures to more complex animal models.
Primary Neuronal and Glial Cell Culture Models for Mechanistic Studies
Primary neuronal and glial cell cultures are widely used in vitro models for investigating the molecular mechanisms underlying the effects of quinolinate(2-) in the central nervous system. thermofisher.comnih.gov These cultures, derived from animal nervous tissue, allow for the study of specific cell types in a controlled environment. thermofisher.comthermofisher.com
Primary neuronal cultures are valuable for studying neuronal function, morphology, and survival. thermofisher.com They provide a model system for investigating the direct effects of quinolinate(2-) on neurons, including its role in excitotoxicity and neurodegeneration. nih.govnih.gov
Glial cell cultures, including astrocytes and microglia, are crucial for understanding the role of neuroinflammation in neurological disorders. xiahepublishing.commdpi.comnih.gov Astrocytes, the most abundant glial cells, provide essential support to neurons, while microglia are the primary immune cells of the brain. mdpi.com Co-cultures of neurons and glial cells, or tri-cultures that also include microglia, offer more physiologically relevant models for studying the complex interactions between different cell types in the brain. nih.govnih.govfrontiersin.org These models have been instrumental in elucidating the inflammatory response to stimuli like lipopolysaccharide (LPS) and the neuroprotective or neurotoxic effects of various compounds. nih.govfrontiersin.org
Genetically Modified Organism Models (e.g., ACMSD-deficient Zebrafish)
Genetically modified organisms are invaluable tools for dissecting the specific contributions of enzymes and pathways to the production and effects of quinolinate. The zebrafish (Danio rerio) has emerged as a particularly useful model organism in this regard.
Researchers have utilized CRISPR/Cas9 technology to create zebrafish models with a deficiency in α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a critical enzyme that limits the formation of quinolinic acid. researchgate.netwhiterose.ac.uk These acmsd-/- zebrafish exhibit a marked increase in quinolinic acid levels. whiterose.ac.uknih.gov Despite this significant biochemical change, the mutant zebrafish are viable, fertile, and display no gross morphological or spontaneous movement abnormalities. whiterose.ac.uknih.gov
Interestingly, the expected pro-inflammatory and neurodegenerative phenotypes associated with elevated quinolinate were not observed in these models. whiterose.ac.uknih.gov The number of microglial cells, expression of pro-inflammatory cytokines (like cxcl8, il-1β, and mmp9), and the number of dopaminergic neurons remained similar to control animals. whiterose.ac.uknih.gov Further investigation revealed a potential compensatory mechanism: an upregulation of kynurenine aminotransferase activity was identified in the acmsd-/- zebrafish. whiterose.ac.uknih.gov This enzyme converts kynurenine to kynurenic acid, a neuroprotective antagonist of quinolinic acid, which may explain the absence of a neurodegenerative phenotype. whiterose.ac.uk
These findings in ACMSD-deficient zebrafish underscore the complexity of the kynurenine pathway and highlight the importance of using such models to validate genetic targets and explore compensatory metabolic routes. whiterose.ac.uknih.gov Other genetically modified models, such as in Caenorhabditis elegans, are also being used to investigate the N-methyl-D-aspartate receptor (NMDAR)-dependent behavioral and metabolic toxicity of quinolinate. nih.gov
Controlled Immune Activation and Metabolic Perturbation Models in Research Animals
To investigate the link between inflammation and quinolinate production, researchers utilize models of controlled immune activation in animals like mice and macaques. nih.govunimelb.edu.au Systemic administration of immune-stimulating agents, such as pokeweed mitogen or lipopolysaccharide (LPS), induces a robust inflammatory response. nih.govfrontiersin.org This activation leads to the induction of indoleamine-2,3-dioxygenase (IDO), the rate-limiting enzyme that shunts tryptophan metabolism towards the kynurenine pathway. nih.govcreative-proteomics.com
Studies in mice have demonstrated that this immune stimulation results in marked elevations of quinolinic acid, L-kynurenine, and 3-hydroxykynurenine in the brain and other tissues. nih.gov These models have been crucial in establishing that interferon-gamma (IFN-γ) is a key mediator linking the immune response to increased quinolinate synthesis. nih.govunimelb.edu.au Indeed, administering a monoclonal antibody against IFN-γ can attenuate or abolish the increase in kynurenine pathway metabolites following immune challenge. nih.gov
Metabolic perturbation models are also employed to understand the systemic effects of quinolinate accumulation. For instance, mouse models of both acute and chronic kidney disease show a significant build-up of circulating quinolinic acid. nih.gov This accumulation is associated with systemic inflammation and is linked to potential kidney damage and neurotoxicity. nih.gov Similarly, in models of viral infection, such as with Simian Immunodeficiency Virus (SIV) in macaques, the ratio of quinolinic acid to tryptophan (QUIN/TRP) in cerebrospinal fluid has been identified as a sensitive and early predictor of neurological disease. researchgate.net
These animal models, which replicate the clinical observation of elevated quinolinate in inflammatory and metabolic diseases, are essential for studying the pathological consequences of kynurenine pathway activation and for testing potential therapeutic interventions. nih.govnih.gov
Table 1: Key Findings from Animal Models of Immune Activation and Metabolic Perturbation
| Model | Stimulus/Condition | Key Findings Related to Quinolinate(2-) | Reference |
| Mouse | Pokeweed Mitogen | Marked elevation of quinolinic acid in the brain and plasma. | nih.gov |
| Mouse | Lipopolysaccharide (LPS) | Induction of indoleamine-2,3-dioxygenase (IDO) leading to increased quinolinic acid. | nih.gov |
| Mouse | Interferon-gamma (IFN-γ) | Sustained increases in kynurenine pathway metabolism and quinolinic acid levels. | nih.gov |
| Mouse | Kidney Disease (AKI/CKD) | Accumulation of circulating quinolinic acid, linked to kidney damage and neurotoxicity. | nih.gov |
| Macaque | SIV Infection | Elevated QUIN/TRP ratio in CSF predicts neurological disease. | researchgate.net |
| Rat | Quinolinic Acid Injection | Used as a model for neurodegenerative diseases like Huntington's. | researchgate.netuc.pt |
Proteomic Analysis for Enzyme and Pathway Component Identification
Proteomics, the large-scale study of proteins, is a powerful tool for identifying and quantifying the enzymes and other protein components of the quinolinate metabolic pathway. mdpi.com By analyzing changes in the proteome under different conditions, researchers can gain insights into the regulation of tryptophan metabolism. creative-proteomics.com
Shotgun proteomics, which involves enzymatically digesting proteins and analyzing the resulting peptides by liquid chromatography-high resolution mass spectrometry (LC-HRMS), is a common approach. nih.gov This technique allows for the systematic identification of proteins and their post-translational modifications, which can be crucial for enzyme function. nih.gov For example, proteomic analysis can identify the key enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), and kynurenine 3-monooxygenase (KMO), and assess how their expression levels change in response to stimuli like inflammation. creative-proteomics.comnih.gov
Comparative proteomics can be used to compare protein profiles between different tissues or in response to specific treatments, helping to pinpoint enzymes responsible for specific metabolic conversions. mdpi.com In the context of quinolinate research, this could involve comparing the proteome of brain tissue versus peripheral tissues to understand the differential regulation of its synthesis. Furthermore, combining proteomic data with metabolomic analysis, which measures the levels of metabolites like quinolinate, provides a more comprehensive picture of pathway dynamics. frontiersin.org This integrated "multi-omics" approach can help to correlate changes in enzyme abundance with the actual metabolic output of the pathway, leading to a more complete understanding of how quinolinate levels are controlled. frontiersin.orgacs.org
Future Directions and Research Challenges in Quinolinate 2 Studies
Elucidating Unresolved Regulatory Mechanisms of Quinolinate(2-) Homeostasis
A primary challenge in quinolinate research is to unravel the precise regulatory mechanisms that maintain its homeostasis. In healthy individuals, the basal concentration of quinolinic acid (QA) is kept at low nanomolar levels, despite significant fluctuations in the intake of its precursor, L-tryptophan. nih.gov This suggests the existence of sophisticated, yet poorly understood, control systems. nih.gov
The kynurenine (B1673888) pathway (KP) is the main route for tryptophan catabolism in humans, leading to either complete oxidation or the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for which quinolinate is a key precursor. nih.govmdpi.com A significant bottleneck appears to exist at the enzymatic steps involving aminocarboxymuconate semialdehyde decarboxylase (ACMSD) and quinolinate phosphoribosyltransferase (QPRT). nih.gov The activities of these enzymes must be tightly controlled to prevent the excessive accumulation of quinolinate, especially during an immune response when tryptophan catabolism is upregulated. nih.gov However, the mechanisms governing these enzymes, such as allosteric regulation, are not yet known. nih.gov
One hypothesis proposes the formation of a transient, substrate-induced enzyme complex involving key enzymes of the kynurenine pathway. nih.gov This complex could "tunnel" metabolites, thereby limiting the spontaneous, non-enzymatic formation of quinolinic acid from unstable intermediates. nih.govmdpi.com Further research is required to validate this transient complexation model and to explore other potential regulatory strategies, such as feedback inhibition or transcriptional control of KP enzymes, that ensure quinolinate homeostasis. nih.gov The accumulation of quinolinate in various pathological states underscores the importance of understanding why these regulatory mechanisms fail. researchgate.net
| Enzyme | Function in Quinolinate Homeostasis | Unresolved Regulatory Questions | References |
|---|---|---|---|
| Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) | Diverts the precursor α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) away from spontaneous cyclization into quinolinate, channeling it towards complete oxidation. Its inhibition increases quinolinate levels. | How is its activity regulated to control the flux towards quinolinate vs. oxidation? What are the mechanisms of inhibition or activation? | nih.govnih.govmdpi.com |
| Quinolinate Phosphoribosyltransferase (QPRT) | Metabolizes quinolinate to nicotinic acid mononucleotide, the first step in its conversion to NAD+. | How is its activity regulated to match the rate of quinolinate synthesis? Does substrate saturation occur under inflammatory conditions, leading to quinolinate buildup? | nih.govcpn.or.kr |
| Indoleamine 2,3-dioxygenase (IDO) | Initiates the kynurenine pathway, often upregulated during inflammation, leading to increased flux towards quinolinate. | What are the downstream signals that balance the increased flux through IDO with the capacity of QPRT and ACMSD? | nih.govmdpi.com |
Advanced Structural and Mechanistic Insights into Novel Quinolinate(2-) Synthesizing and Catabolizing Enzymes
While the core enzymes of the kynurenine pathway are known, a deeper understanding of their structure and catalytic mechanisms is needed, particularly for those that have been less studied. tandfonline.comtandfonline.com In prokaryotes, quinolinate is synthesized by L-aspartate oxidase (NadB) and quinolinate synthase (NadA). anr.fr NadA, an iron-sulfur protein, catalyzes a unique condensation reaction, but its precise mechanism remains a significant challenge in biological chemistry, partly due to the enzyme's oxygen sensitivity. anr.fr Elucidating the crystal structure and the role of the iron-sulfur cluster in catalysis is a key future goal that could pave the way for designing specific antibacterial agents targeting this pathway. anr.fr
In eukaryotes, enzymes that catabolize quinolinate or are closely involved in its synthesis, such as 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), kynureninase, and QPRT, remain poorly characterized from a pharmacological standpoint. tandfonline.comtandfonline.com For instance, ACMSD is a novel metal-dependent, non-oxidative decarboxylase, and a deeper understanding of its reaction mechanism is complex due to the instability of its substrate and product. nih.govmdpi.com Time-resolved crystallography and advanced spectroscopic techniques could provide unprecedented views of the catalytic cycles of these enzymes, trapping and characterizing reaction intermediates that are not observable in solution. mdpi.com Such detailed mechanistic knowledge is fundamental for understanding how these enzymes compete with non-enzymatic reactions and for the future design of specific modulators. nih.gov
| Enzyme | Pathway | Known Structural/Mechanistic Details | Future Research Directions | References |
|---|---|---|---|---|
| Quinolinate Synthase (NadA) | Prokaryotic Synthesis | Contains a [4Fe-4S] cluster coordinated by three cysteine residues. Catalyzes condensation of iminoaspartate (B1260514) and dihydroxyacetone phosphate (B84403). | Elucidate the catalytic mechanism and the precise role of the Fe-S cluster. Solve high-resolution crystal structures to guide inhibitor design. | anr.fr |
| ACMSD | Eukaryotic Catabolism | Zinc-dependent, non-oxidative decarboxylase. | Characterize the reaction mechanism in detail, given the instability of its substrate/product. Identify regulatory sites. | mdpi.com |
| QPRT | Eukaryotic Catabolism | Catalyzes the formation of nicotinic acid mononucleotide from quinolinate. | Investigate its saturation kinetics in vivo during inflammation. Characterize its structure to enable the design of modulators. | tandfonline.comcpn.or.kr |
| 3-HAO | Eukaryotic Synthesis | The immediate biosynthetic enzyme of quinolinic acid. | Develop a better understanding of its regulation and structure to facilitate the development of specific inhibitors. | tandfonline.comnih.gov |
Comprehensive Characterization of Quinolinate(2-) Interplay with Other Cellular Signaling Networks
Quinolinate does not act in isolation; it is part of a complex network of cellular communication. frontiersin.org Its best-known interaction is as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor. nih.govfrontiersin.org However, the full spectrum of its interactions is still being uncovered. Future research must comprehensively map these connections to understand the multifaceted effects of quinolinate.
Recent studies have revealed that quinolinate can directly interact with the Receptor for Advanced Glycation End Products (RAGE). researchgate.netnih.gov This interaction can trigger signaling cascades leading to inflammation and cellular damage, independent of its effects on NMDA receptors. nih.gov Modeling studies suggest that quinolinate binds to multiple sites on the RAGE VC1 domain, potentially altering its oligomerization and function. nih.gov
Furthermore, quinolinate is deeply integrated with immune signaling. It can modulate cytokine networks and has been identified as a "metabolic checkpoint" in glioblastoma by inducing M2 macrophage polarization through NMDA receptor activation and subsequent Foxo1/PPARγ signaling. frontiersin.orgbiorxiv.org The kynurenine pathway also engages in cross-talk with the gut microbiota through the aryl hydrocarbon receptor (AhR), a transcription factor activated by kynurenine and other metabolites, which is crucial for regulating immune responses at mucosal barriers. mdpi.comfrontiersin.org A significant challenge is to integrate these disparate findings into a cohesive network model that explains how quinolinate signaling is coordinated across different cell types (e.g., neurons, microglia, astrocytes, and immune cells) and under various physiological and pathological conditions. researchgate.net
Development of Innovative Research Probes and Modulators Targeting Quinolinate(2-) Pathways for Experimental Intervention
A major impediment to advancing our understanding of quinolinate biology is the scarcity of specific chemical tools for experimental intervention. tandfonline.comtandfonline.com There is a pressing need to develop innovative research probes and modulators—such as inhibitors, agonists, antagonists, and fluorescent ligands—that can specifically target the enzymes and receptors within the quinolinate pathway. tandfonline.comunistra.fr
The development of potent and selective inhibitors for enzymes like 3-HAO, kynureninase, and QPRT has been particularly challenging, which has hampered efforts to validate their roles in disease. tandfonline.comtandfonline.com Future medicinal chemistry efforts should focus on creating such tools, which would allow researchers to precisely manipulate quinolinate levels in cellular and animal models and dissect the contribution of individual pathway components. tandfonline.com
Moreover, the creation of high-affinity molecular probes, such as fluorescent or radiolabeled ligands, for quinolinate receptors like RAGE and specific NMDA receptor subtypes would be invaluable. unistra.fr These probes would enable detailed studies of receptor binding, localization, and trafficking. The development of allosteric modulators also represents a promising avenue. news-medical.net These compounds bind to a site distinct from the primary ligand-binding site and can fine-tune receptor activity, offering greater selectivity and control compared to traditional orthosteric ligands. news-medical.net Such sophisticated tools are essential to move the field forward, clarify causal relationships, and identify new therapeutic targets within the quinolinate metabolic and signaling network. cpn.or.krhhs.gov
Q & A
Q. What are the most reliable analytical methods for quantifying quinolinate(2-) in biological samples, and how should researchers optimize these protocols for reproducibility?
Quinolinate(2-) can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS). Key optimization steps include calibrating pH-dependent retention times due to quinolinate's zwitterionic nature and validating recovery rates using spiked biological matrices (e.g., serum, urine). Reproducibility requires strict adherence to sample preparation protocols, such as protein precipitation with perchloric acid and filtration to remove particulates .
Q. How can researchers validate the excitatory activity of quinolinate(2-) in neuronal tissues, and what controls are necessary to confirm specificity?
Electrophysiological assays using brain slices or cultured neurons are standard. Controls should include:
- Co-application of NMDA receptor antagonists (e.g., APV) to block quinolinate-induced currents.
- Comparison with known NMDA agonists (e.g., glutamate) to assess potency.
- Measurement of calcium influx via fluorescence imaging to confirm downstream signaling .
Q. What are the critical factors in designing in vitro experiments to study quinolinate(2-)'s role in the kynurenine pathway?
Key considerations include:
- Enzyme kinetics: Use purified enzymes (e.g., 3-hydroxyanthranilate 3,4-dioxygenase) to measure substrate conversion rates.
- Cofactor requirements: Ensure adequate Fe²⁺ and ascorbate levels to maintain enzymatic activity.
- pH optimization: Maintain physiological pH (7.4) to mimic intracellular conditions .
Advanced Research Questions
Q. How can contradictory findings about quinolinate(2-)'s neurotoxic vs. neuroprotective effects be resolved through experimental design?
Contradictions often arise from differences in concentration ranges or model systems. To address this:
- Perform dose-response studies across physiologically relevant concentrations (1–100 µM).
- Compare outcomes in primary neurons vs. immortalized cell lines, which may lack endogenous protective mechanisms.
- Integrate transcriptomic data to identify pathways activated at specific thresholds .
Q. What statistical approaches are recommended for analyzing quinolinate(2-)'s association with disease biomarkers in metabolomic datasets?
Use multivariate analysis (e.g., OPLS-DA) to distinguish quinolinate levels between cohorts. Adjust for confounding variables (e.g., age, diet) via linear mixed-effects models. Validate findings with permutation tests to reduce false discovery rates .
Q. How can researchers reconcile discrepancies between in vitro and in vivo studies of quinolinate(2-)'s role in cancer metabolism?
Discrepancies may stem from tumor microenvironment complexity. Strategies include:
Q. What methodologies are suitable for investigating quinolinate(2-)'s interaction with metal ions in redox-active environments?
Employ spectroscopic techniques:
- Electron paramagnetic resonance (EPR) to detect Fe²⁺-quinolinate complexes.
- Cyclic voltammetry to assess redox potentials.
- Computational modeling (DFT) to predict binding affinities and stability constants .
Q. How should researchers design longitudinal studies to evaluate quinolinate(2-) as a predictive biomarker for neurological disorders?
- Collect serial biospecimens (CSF, plasma) from preclinical models or patient cohorts.
- Use nested case-control designs to match samples by disease stage.
- Apply machine learning (e.g., random forests) to integrate quinolinate levels with imaging or clinical data .
Methodological Challenges and Solutions
Q. What strategies improve the stability of quinolinate(2-) during sample storage and processing?
- Acidify samples immediately post-collection (pH ≤ 3) to inhibit enzymatic degradation.
- Store at -80°C in amber vials to prevent light-induced oxidation.
- Avoid freeze-thaw cycles by aliquoting samples .
Q. How can researchers address low quinolinate(2-) recovery rates in complex matrices like brain tissue?
- Optimize homogenization buffers with protease/phosphatase inhibitors.
- Use isotopically labeled internal standards (e.g., ¹³C-quinolinate) for correction during LC-MS analysis.
- Validate extraction efficiency via spike-and-recovery experiments across multiple batches .
Data Interpretation and Contradiction Management
Q. What criteria should guide the selection of in vivo models for studying quinolinate(2-)'s systemic effects?
Prioritize models with:
- Genetic perturbations in the kynurenine pathway (e.g., IDO1 knockout mice).
- Compatibility with real-time quinolinate monitoring (e.g., microelectrode arrays).
- Relevance to human pathophysiology (e.g., Alzheimer’s disease transgenics) .
Q. How can conflicting results about quinolinate(2-)’s receptor specificity be resolved?
Perform Schild analysis with selective antagonists (e.g., APV for NMDA receptors) to calculate pA₂ values. Cross-validate findings using receptor knockout models or siRNA-mediated gene silencing .
Integration with Multi-Omics Approaches
Q. What workflows are recommended for integrating quinolinate(2-) metabolomics data with transcriptomic or proteomic datasets?
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
